Zinc Bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc;dibromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYJBBGRKZCSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Zn, ZnBr2 | |
| Record name | ZINC BROMIDE | |
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| Record name | zinc bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8052512 | |
| Record name | Zinc bromide | |
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Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc bromide appears as a white crystalline noncombustible solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in photography., Liquid, White hygroscopic solid; [Hawley] White odorless crystalline solid; | |
| Record name | ZINC BROMIDE | |
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| Record name | Zinc bromide (ZnBr2) | |
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| Record name | Zinc bromide | |
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Boiling Point |
697 °C | |
| Record name | ZINC BROMIDE | |
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Solubility |
1 G SOL IN 0.25 ML H2O; 1 G SOL IN 0.5 ML 90% ALCOHOL, VERY SOL IN ETHANOL; SOL IN ETHER, 457.399 lb/100 lb water at 70 °F, 471 g/100g water @ 25 °C | |
| Record name | ZINC BROMIDE | |
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Density |
4.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.3 g/cu cm | |
| Record name | ZINC BROMIDE | |
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| Record name | ZINC BROMIDE | |
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Color/Form |
WHITE HEXAGONAL CRYSTALS | |
CAS No. |
7699-45-8 | |
| Record name | ZINC BROMIDE | |
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| Record name | Zinc bromide | |
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| Record name | Zinc bromide (ZnBr2) | |
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| Record name | Zinc bromide | |
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| Record name | Zinc bromide | |
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| Record name | ZINC BROMIDE | |
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| Record name | ZINC BROMIDE | |
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Melting Point |
394 °C | |
| Record name | ZINC BROMIDE | |
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Synthesis Methodologies for Zinc Bromide and Its Derivatives
Advanced Synthetic Routes to Anhydrous Zinc Bromide
The preparation of anhydrous this compound is crucial for many applications where the presence of water would be detrimental.
Anhydrous this compound can be produced from its dihydrate form through several dehydration methods. One common laboratory technique involves heating the dihydrate with hot carbon dioxide. wikipedia.org Another method is azeotropic distillation, where a substance like dibutyl ether is used. This process forms a low-boiling azeotrope with water, allowing for efficient water removal at a lower temperature (95°C) compared to traditional drying methods. Due to the high hydration kinetics of this compound, the dihydrate can be obtained by dissolving the anhydrous salt in water at 323 K and allowing it to crystallize at room temperature. matec-conferences.org
Direct synthesis of anhydrous this compound can be achieved by reacting zinc metal with bromine. wikipedia.org This reaction can be performed in an aqueous solution, followed by separation and evaporation of the resulting solution. google.com To increase the product yield and reduce the process duration, specific ratios of bromine to water and controlled temperatures are employed. google.com Sublimation of the product in a stream of hydrogen bromide gas also yields the anhydrous form. wikipedia.org A method for producing this compound from metallic zinc and bromine involves dissolving the bromine in a reaction solvent containing a metal halide salt while keeping the reaction temperature below 60°C. google.com
Preparation of Organothis compound Reagents
Organozinc reagents are highly valuable in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com
Organozinc bromides (RZnBr) can be prepared through the oxidative addition of zinc metal to organic bromides. The reactivity of this process is dependent on the structure of the organic bromide, with the general order being tertiary > secondary > primary alkyl bromides. acs.org The reaction mechanism is believed to involve a rate-determining electron transfer step, leading to the formation of radical intermediates. acs.orgacs.org The use of highly reactive zinc, such as Rieke® Zinc, allows for the direct reaction with a wide variety of organic bromides, including those with sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com Activation of the zinc metal is often necessary and can be achieved using reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride in the presence of lithium chloride, which helps to solubilize the organozinc species as it forms. wikipedia.org Another method involves using a catalytic amount of iodine to activate the zinc metal for direct insertion into alkyl bromides in a polar aprotic solvent. organic-chemistry.org
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more efficient route to organozinc bromides. ucl.ac.ukthieme-connect.com This technique can be used to activate zinc metal and generate organozinc species from alkyl and aryl halides without the need for an inert atmosphere or dry solvents. thieme-connect.comnih.gov The process demonstrates high functional group tolerance and can be performed in a one-pot, two-step manner for subsequent reactions like the Negishi cross-coupling. thieme-connect.comnih.gov Studies have shown that both alkyl (sp³) and aryl (sp²) organozinc reagents can be synthesized by milling the corresponding organic bromides or iodides with zinc metal. ucl.ac.uk
Ionothermal Synthesis of this compound-Containing Polymeric Materials
Ionothermal synthesis utilizes ionic liquids or molten salts as both the solvent and template for creating new materials. Molten this compound has been shown to be an effective Lewis acid mediator and medium for the synthesis of conjugated microporous polymers (CMPs). rsc.orgchemrxiv.org This solvent-free method involves the cyclotrimerization of monomers like di- and tri-acetylated aromatic compounds in molten ZnBr₂ at high temperatures (e.g., 400°C). rsc.orgacs.org The resulting polymeric materials exhibit high porosity and are highly conjugated. rsc.orgrsc.org Research has demonstrated that ZnBr₂ is a more general and superior mediator for these reactions compared to zinc chloride, enabling the polymerization of a wider range of monomers. rsc.orgrsc.org For example, various acetylated aromatic compounds such as 1,4-diacetylbenzene (B86990), 4,4′-diacetylbiphenyl, and 1,3,5-triacetylbenzene (B188989) can be polymerized in molten ZnBr₂ to create these advanced materials. rsc.orgrsc.org
Data Tables
Table 1: Reactivity of Alkyl Bromides with Activated Zinc
| Alkyl Bromide | Relative Rate |
| Primary | 1 |
| Secondary | 3 |
| Tertiary | 30 |
| Data derived from kinetic studies of oxidative addition reactions. acs.org |
Table 2: Monomers Polymerized via Ionothermal Synthesis with this compound
| Monomer | Abbreviation | Resulting Polymer |
| 1,4-diacetylbenzene | DAB | DAB-CMP |
| 4,4′-diacetylbiphenyl | DABP | DABP-CMP |
| 2,7-diacetylfluorene | DAF | DAF-CMP |
| 1,3,5-triacetylbenzene | TAB | TAB-PAF |
| Tetrakis(4-acetylphenyl)methane | TAPM | TAPM-PAF |
| 1,4-dicyanobenzene | DCNB | CTF |
| CMP: Conjugated Microporous Polymer; PAF: Porous Aromatic Framework; CTF: Covalent Triazine Framework. rsc.orgrsc.org |
Synthesis of this compound Coordination Complexes for Specific Applications
This compound (ZnBr₂) serves as a versatile precursor in coordination chemistry, forming a vast array of complexes with diverse ligands. The synthesis of these coordination compounds is often straightforward, typically involving the reaction of ZnBr₂ with the desired ligand in a suitable solvent. The resulting complexes exhibit a range of coordination geometries and electronic properties, which are tailored for specific functions in catalysis, materials science, and biological chemistry. The Lewis acidic nature of the zinc(II) center is central to the reactivity and application of these complexes. researchgate.netingentaconnect.com
Catalytic Applications
This compound's utility as a Lewis acid catalyst is well-established in organic synthesis. chemicalbook.comtandfonline.comresearchgate.net Its effectiveness can be enhanced and modified by coordinating it with various organic ligands. These complexes are instrumental in promoting a wide range of organic transformations, from carbon-carbon bond formation to the synthesis of heterocyclic compounds. researchgate.net
Schiff Base Complexes: Zinc(II) complexes featuring Schiff base ligands are synthesized for various catalytic purposes. For instance, a zinc complex with a thiophene-derived Schiff base ligand, [LTHZnBr₂], was prepared by reacting this compound with (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH) in ethanol (B145695) at room temperature. acs.org These types of complexes are explored for their potential in ring-opening polymerization (ROP) of cyclic esters like lactide, which is crucial for producing biodegradable polymers. acs.org
Polymer-Supported Complexes: To create reusable and efficient heterogeneous catalysts, this compound has been immobilized on polymer supports. A polystyrene-supported this compound-ethylenediamine complex was synthesized by first functionalizing chloromethylated polystyrene with ethylenediamine, followed by the addition of this compound. organic-chemistry.org This heterogeneous catalyst proved highly efficient for the copper- and palladium-free cross-coupling of acid chlorides with terminal alkynes to produce α,β-acetylenic ketones. The reaction proceeds under mild, aerobic conditions at room temperature, with toluene (B28343) as the solvent and pyridine (B92270) as the base. organic-chemistry.org The catalyst demonstrates excellent reusability, maintaining a high yield even after five cycles. organic-chemistry.org
| Parameter | Value |
|---|---|
| Catalyst Loading | 6 mol% |
| Reaction | Coupling of acid chlorides and terminal alkynes |
| Conditions | Toluene, Pyridine, Room Temperature |
| Yield (Initial) | Excellent |
| Yield (After 5 Cycles) | 91% |
Phosphine (B1218219) Complexes: Phosphine adducts of this compound, with the general formula ZnBr₂L₂ (where L is a phosphine ligand like PPh₃, PEt₃, etc.), are synthesized by reacting ZnBr₂ with two equivalents of the corresponding phosphine. researchgate.net These complexes have shown high catalytic activity for the coupling reaction of carbon dioxide and ethylene (B1197577) oxide to produce ethylene carbonate. The catalytic activity is highly dependent on the halide ligand, with the bromide complex being particularly effective. researchgate.net Research into these systems has led to the isolation of active species like Zn₃Br₆[μ-OCH₂CH₂-P(C₆H₅)₃]₃, providing insight into the reaction mechanism. researchgate.net
Optoelectronic and Photonic Applications
This compound coordination complexes are increasingly investigated for their potential in optoelectronic devices, leveraging their photoluminescent properties.
Hybrid Inorganic-Organic Complexes: Hybrid complexes combining an organic cation with a this compound anionic moiety have been synthesized for applications in optoelectronics. acs.org For example, the reaction of ZnBr₂ with a cationic phenanthro-diimine ligand (LP⁺Br⁻) in an ethyl acetate (B1210297)/acetonitrile mixture yields colorless crystals of [LP⁺ZnBr₂]₂[ZnBr₄]. acs.org These materials are part of a broader class of hybrid halometalates being explored for electroluminescent devices and sensors, where the optical properties can be tuned by modifying the organic and inorganic components. acs.org
Another series of luminescent organic-inorganic zinc halides, (2HP)₂ZnBr₂ and (2TP)₂ZnBr₂, were synthesized by reacting 2-hydroxypyridine (B17775) (2HP) or 2-thiopyridine (2TP) with this compound in water with a small amount of hydrobromic acid. acs.org These complexes exhibit tunable blue-light emission, thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). The (2HP)₂ZnBr₂ complex, in particular, shows interesting excitation-dependent photoluminescence, with its emission spanning the UV-to-red region. acs.org
Nonlinear Optical (NLO) Materials: Semi-organic complexes of this compound are synthesized for their nonlinear optical (NLO) properties, which are critical for applications like optical limiting to protect sensors and human eyes from high-power lasers. researchgate.net Bis(thiourea) this compound (BTZB), a novel semi-organic NLO material, is synthesized and grown as single crystals from an aqueous solution by slow evaporation. researchgate.net The inclusion of the zinc metal ion enhances the thermal and mechanical stability compared to the parent thiourea (B124793) molecule. researchgate.net Z-scan measurements revealed the material to be self-defocusing, and it demonstrates optical limiting behavior. researchgate.net
| Complex | Synthesis Method | Key Property | Potential Application | Reference |
|---|---|---|---|---|
| (2HP)₂ZnBr₂ | Reaction of 2-hydroxypyridine with ZnBr₂ in acidified water. | Excitation-dependent photoluminescence (UV-to-red). | Environmentally friendly optoelectronic devices. | acs.org |
| Bis(thiourea) this compound (BTZB) | Slow evaporation from an aqueous solution of ZnBr₂ and thiourea. | Third-order NLO properties; self-defocusing. | Optical limiting. | researchgate.net |
| [LP⁺ZnBr₂]₂[ZnBr₄] | Reaction of ZnBr₂ with LP⁺Br⁻ in ethyl acetate/acetonitrile. | Hybrid ionic structure with tailored optical properties. | Electroluminescent devices, sensors. | acs.org |
Biological and Medicinal Chemistry Applications
While excluding detailed safety or dosage profiles, it's noteworthy that this compound complexes are synthesized for potential therapeutic applications, leveraging the biological relevance of zinc. researchgate.netnih.gov
Complexes with Bioactive Ligands: Coordination complexes of this compound with biologically active molecules like caffeine (B1668208) have been synthesized and structurally characterized. The complex [Zn(caf)(H₂O)Br₂] is prepared and its properties are compared with analogous chloro and iodo complexes. researchgate.netresearchgate.net Such research aims to explore how the coordination of metal ions to known bioactive molecules can modulate their properties, paving the way for the design of new therapeutic agents. researchgate.net The synthesis of these complexes is a foundational step in evaluating their potential in medicinal chemistry. researchgate.net
Coordination Chemistry and Complexation Behavior of Zinc Bromide
Solution-Phase Coordination Equilibria of Zinc Bromide
In solution, this compound engages in dynamic equilibria that are highly dependent on the solvent system and the concentration of bromide ions. These equilibria govern the nature of the zinc-containing species present, which can range from simple solvated cations to complex polynuclear anions.
The formation of complex ions in solution is a stepwise process where ligands sequentially add to a central metal ion. dalalinstitute.comvaia.com In aqueous solutions, the zinc(II) ion initially exists as an octahedrally coordinated aqua-complex, [Zn(H₂O)₆]²⁺. The introduction of bromide ions into the solution leads to the stepwise replacement of the coordinated water molecules and the formation of a series of bromozincate complexes. cdnsciencepub.comresearchgate.net
This process can be described by the following equilibria:
Zn²⁺ + Br⁻ ⇌ [ZnBr]⁺ (Stepwise constant: K₁)
[ZnBr]⁺ + Br⁻ ⇌ ZnBr₂ (Stepwise constant: K₂)
ZnBr₂ + Br⁻ ⇌ [ZnBr₃]⁻ (Stepwise constant: K₃)
[ZnBr₃]⁻ + Br⁻ ⇌ [ZnBr₄]²⁻ (Stepwise constant: K₄)
Studies using Raman spectroscopy on aqueous this compound solutions have shown that the distribution of these species is highly dependent on the salt concentration. researchgate.netscience.gov As the concentration of this compound increases, the equilibrium shifts towards higher-order complexes, with the four-coordinate tetrahedral anion, [ZnBr₄]²⁻, becoming a predominant species in highly saline brines. researchgate.netscience.gov
Table 1: Stepwise Formation of Bromozincate Anions and Investigatory Methods
| Species Formed | General Equilibrium Reaction | Key Investigation Technique | Primary Finding | Citations |
|---|---|---|---|---|
| [ZnBr]⁺ | Zn²⁺ + Br⁻ ⇌ [ZnBr]⁺ | Raman Spectroscopy, Potentiometry | First step in the complexation sequence. | cdnsciencepub.comdtic.mil |
| ZnBr₂ | [ZnBr]⁺ + Br⁻ ⇌ ZnBr₂ | Raman Spectroscopy | Neutral complex, exists in equilibrium with charged species. | cdnsciencepub.comdtic.mil |
| [ZnBr₃]⁻ | ZnBr₂ + Br⁻ ⇌ [ZnBr₃]⁻ | Raman Spectroscopy | A key intermediate anionic complex. | cdnsciencepub.comdtic.mil |
| [ZnBr₄]²⁻ | [ZnBr₃]⁻ + Br⁻ ⇌ [ZnBr₄]²⁻ | Raman Spectroscopy, XAS | The final, stable tetrahedral complex; proportion increases with Br⁻ concentration. | cdnsciencepub.comresearchgate.netscience.gov |
The coordination environment of this compound is significantly influenced by the solvent system. While water acts as a coordinating ligand, other solvents can compete for coordination sites and alter the equilibria.
In dimethylsulfoxide (DMSO), Raman spectroscopy has been used to investigate the stepwise formation of this compound complexes. cdnsciencepub.comdtic.mil The studies suggest the presence of four distinct this compound species in equilibrium: ZnBr⁺, ZnBr₂, ZnBr₃⁻, and [ZnBr₄]²⁻. cdnsciencepub.com A notable finding is the change in coordination geometry that accompanies complexation. The free, solvated Zn²⁺ ion is believed to be octahedrally coordinated by six DMSO molecules. cdnsciencepub.com As bromide ions are added, they displace the DMSO molecules. The resulting bromide-containing complexes, such as ZnBr₂, [ZnBr₃]⁻, and [ZnBr₄]²⁻, are thought to adopt a tetrahedral coordination, which is energetically favorable for the d¹⁰ Zn(II) ion. cdnsciencepub.comdtic.mil Evidence for this desolvation process comes from changes in the Raman spectra, specifically the decrease in intensity of bands associated with coordinated DMSO molecules as the bromide-to-zinc ratio increases. cdnsciencepub.com
The addition of ionic liquid (IL) bromide salts to aqueous solutions of this compound introduces another layer of complexity and control over the formation of bromozincate anions. researchgate.netrsc.org Voltammetric studies of ZnBr₂ in aqueous solutions containing 1-alkyl-1-methylpyrrolidinium bromide ([CₙMPyrr]Br) or tetraalkylammonium bromide have demonstrated that the IL cation can significantly alter the complexation behavior. researchgate.netrsc.org
The interaction between the IL cation and the forming bromozincate anions can lead to the crystallization of unique, complex anionic structures. For example, single-crystal X-ray diffraction has confirmed the structures of salts containing complex anions that were isolated from these solutions. researchgate.netrsc.org Examples include:
[N₂,₂,₂,₂]₂[Zn₂Br₆]: Isolated from an equimolar solution of tetraethylammonium (B1195904) bromide and ZnBr₂. rsc.org
[C₆MPyrr]₃[Zn₂Br₇]: Isolated from a solution containing 1-hexyl-1-methylpyrrolidinium bromide and ZnBr₂. researchgate.netresearchgate.net
These findings show that the IL cation can act as a templating agent, facilitating the formation and stabilization of specific polynuclear bromozincate anions which might not be readily formed otherwise. researchgate.net This interplay between the IL and this compound is of significant interest for applications such as zinc-bromine flow batteries, where ILs are used as bromine-sequestering agents. researchgate.netmdpi.com
Structural Elucidation of this compound Coordination Complexes
The definitive characterization of the geometry and bonding in this compound complexes is achieved through solid-state structural analysis, primarily single-crystal X-ray diffraction.
For instance, the reaction of ZnBr₂ with ligands such as thiosemicarbazide (B42300) (tsc), triphenylphosphine (B44618) (PPh₃), and 2-amino-1,3,4-thiadiazole (B1665364) (L) yields mononuclear, four-coordinate complexes. chemmethod.comchemmethod.combuxdu.uz The crystal structures of these adducts, such as [ZnBr₂(PPh₃)₂] and [ZnBr₂L₂], confirm that the zinc ion is bonded to two bromide atoms and two donor atoms from the respective ligands. chemmethod.combuxdu.uz Similarly, the reaction with the bidentate nitrogen-chelating alkaloid (-)-l-sparteine results in the complex [ZnBr₂(C₁₅H₂₆N₂)], where the zinc center is coordinated by two nitrogen atoms and two bromide ligands. researchgate.net
Table 2: Selected Single-Crystal X-ray Diffraction Data for this compound Adducts
| Compound Formula | Ligand(s) | Coordination Geometry | Key Structural Feature | Citations |
|---|---|---|---|---|
| [ZnBr₂(PPh₃)₂] | Triphenylphosphine (PPh₃) | Distorted Tetrahedral | Four-coordinate mononuclear complex. | chemmethod.comchemmethod.com |
| [ZnBr₂(C₁₅H₂₆N₂)] | (-)-l-Sparteine | Distorted Tetrahedral | Bidentate N-donor ligand, four-coordinate Zn(II). | researchgate.net |
| [ZnBr₂L₂] | 2-Amino-1,3,4-thiadiazole | Distorted Tetrahedral | Monodentate N-coordination from two thiadiazole ligands. | buxdu.uz |
| [ZnLBr₂] | N,N'-bis(3-phenylpropenal)-2,2-dimethyl-propane-1,3-diimine | Distorted Tetrahedral | Bidentate N,N'-donor Schiff base ligand. | arabjchem.org |
The d¹⁰ electron configuration of the Zn(II) ion results in no crystal field stabilization energy, making its coordination geometry primarily dependent on electrostatic forces and steric factors (ligand size). This overwhelmingly favors a tetrahedral arrangement, which maximizes the distance between the four ligands. ingentaconnect.commdpi.com
Single-crystal X-ray diffraction studies of this compound complexes consistently confirm this preference. chemmethod.comchemmethod.com While the ideal tetrahedral angle is 109.5°, the angles in real complexes are often distorted due to the varying steric bulk and electronic properties of the coordinated ligands. chemmethod.comarabjchem.org
In the complex [ZnBr₂L₂] (where L is 2-amino-1,3,4-thiadiazole), the N–Zn–N and Br–Zn–Br bond angles are approximately 114°, while the N–Zn–Br angles are in the range of 106°–110°, confirming a distorted tetrahedral sphere. buxdu.uz
For [ZnBr₂(C₁₅H₂₆N₂)] , the complex with the bulky (-)-l-sparteine ligand, the coordination is also described as a slightly distorted tetrahedral structure. researchgate.net
In various other reported structures, the geometry around the zinc(II) ion is almost invariably described as a distorted tetrahedron, highlighting this as the most common and stable coordination for four-coordinate this compound complexes. chemmethod.comarabjchem.org
Analysis of Cage-like and Polymeric Coordination Architectures (e.g., Supertetrahedral Units, One-Dimensional and Two-Dimensional Coordination Polymers)
The self-assembly of this compound with various organic ligands often leads to the formation of intricate and high-dimensional structures, including cage-like assemblies and coordination polymers. These architectures are of significant interest due to their potential applications in materials science, such as in catalysis, sorption, and photoluminescence.
Supertetrahedral Units: While less common for simple this compound complexes, the concept of supertetrahedral clusters is relevant in the broader context of zinc-chalcogenide chemistry. These clusters are essentially larger analogues of a simple tetrahedron, built from the aggregation of smaller tetrahedral units. For instance, penta-supertetrahedral clusters, denoted as P1, consist of a central anti-supertetrahedral core with four regular supertetrahedral clusters attached to its faces. csulb.edu In some synthesized one-dimensional coordination polymers, these P1 clusters, composed of units like [Zn₈S(SR)₁₄], are linked by organic dipyridyl ligands. csulb.edu In these structures, all zinc atoms maintain a four-coordinate tetrahedral geometry. csulb.edu The optical properties of these materials, such as their band gaps, are influenced by charge transfer from the sulfur atoms to the metal centers. csulb.edu
One-Dimensional (1D) Coordination Polymers: A common structural motif observed in the coordination chemistry of this compound is the one-dimensional (1D) chain. The formation and geometry of these chains are highly dependent on the bridging ligand.
With Pyrazine (B50134): The reaction of this compound with pyrazine can yield two different coordination polymers. One of them, [ZnBr₂(pyz)], is a 1D zigzag chain polymer. rsc.orgrsc.org In this structure, the Zn²⁺ ion is tetrahedrally coordinated by two bromide anions and two nitrogen atoms from two different pyrazine ligands. rsc.orgrsc.org Each pyrazine molecule acts as a bridge between two zinc ions, leading to the formation of infinite zigzag chains. rsc.orgrsc.org Such zigzag conformations are frequently observed with tetrahedral metal centers. rsc.org
With Other Ligands: Other organic linkers can also facilitate the formation of 1D this compound coordination polymers. For example, a 60° angular phenanthrenedione-based ligand has been used to synthesize a 1D zigzag chain of [ZnBr₂(C₂₄H₁₄N₂O₂)]n. nih.gov In another instance, a 1D neutral coordination polymer, {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}n, was formed using pyrazine-2,5-diyldimethanol as a tetra-dentate linker, although this example involves chloride instead of bromide. mdpi.compreprints.org The principles of 1D chain formation, however, remain similar.
Two-Dimensional (2D) Coordination Polymers: By carefully selecting the ligands and reaction conditions, the dimensionality of the coordination architecture can be extended from 1D chains to 2D sheets.
With Pyrazine: When the stoichiometry of the reaction between this compound and pyrazine is adjusted, a 2D coordination polymer, [ZnBr₂(pyz)₂], can be formed. rsc.orgrsc.org In this compound, the zinc ion is octahedrally coordinated by two bromide anions and four pyrazine ligands. rsc.org The pyrazine ligands link the zinc centers to form a regular square-grid (4,4) network. rsc.orgrsc.org These 2D layers can further interact through weaker forces, with adjacent grids being slipped so that the axial bromide ions of one layer project into the cavities of the adjacent layer. rsc.org
With Other Ligands: A variety of other ligands have been employed to construct 2D zinc coordination polymers. For example, using 1,4-benzenedicarboxylate (BDC) and 4,4'-bipyridine, a series of zinc coordination polymers, including bromide-containing variants like {Zn₂Br₂(BDC)(L)}n, have been synthesized. researchgate.netencyclopedia.pub These can form 2D sheet structures. researchgate.net Similarly, a wave-like 2D layered structure with helical chains was achieved with a modified phenanthrenedione-based linker. nih.gov The interplay of different ligands and coordination modes of the zinc ion, which can flexibly switch between tetrahedral and octahedral geometries, is crucial in determining the final architecture. rsc.org
The following table summarizes some examples of one- and two-dimensional coordination polymers formed with this compound and various ligands:
| Compound Formula | Ligand(s) | Dimensionality | Coordination Geometry of Zn(II) | Structural Description |
| [ZnBr₂(pyz)] | Pyrazine | 1D | Tetrahedral | Zigzag chain polymer |
| [ZnBr₂(pyz)₂] | Pyrazine | 2D | Octahedral | Square-grid (4,4) network |
| [ZnBr₂(C₂₄H₁₄N₂O₂)]n | 3,6-bis(pyridin-4-yl)phenanthrene-9,10-dione | 1D | Not specified | Zigzag chains forming a 2D network through C-H...π and π-π interactions. nih.gov |
| {[ZnBr(C₂₄H₁₅N₂O₂)]·0.5H₂O}n | 10-hydroxy-3,6-bis(pyridin-4-yl)phenanthren-9-olate | 2D | Not specified | Wave-like layered structure with helical chains. nih.gov |
| {Zn₂Br₂(BDC)(4,4'-bipyridine)}n | 1,4-benzenedicarboxylate, 4,4'-bipyridine | 2D | Not specified | Sheet structure. researchgate.netencyclopedia.pub |
Interplay between Complexation and Electrochemical Processes in this compound Systems
In electrochemical systems, particularly in aqueous zinc-bromide batteries, the coordination chemistry of this compound plays a pivotal role in the fundamental processes of zinc electrodeposition and dissolution. The formation of various zinc-bromide complexes, specifically bromozincate anions, directly influences the reaction mechanisms, efficiency, and morphology of the deposited zinc.
Ligand Design for Tailored Complexation (e.g., Schiff-base Ligands, Thiosemicarbazide, Pyrazine)
The deliberate design of ligands to coordinate with this compound offers a powerful strategy to control the resulting structure and properties of the complex, which can be beneficial for various applications, including modulating electrochemical behavior.
Schiff-base Ligands: Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands for a wide range of metal ions, including zinc(II). Zinc(II) Schiff-base complexes, particularly those derived from salicylaldehydes (salen-type ligands), are known to form stable complexes. mdpi.com The coordination environment around the zinc ion in these complexes can be tailored by modifying the substituents on the Schiff base ligand. researchgate.net For instance, a this compound complex with a Schiff-base ligand derived from thiosemicarbazide and 4-methoxyphenylaldehyde has been synthesized. tandfonline.comtandfonline.com In this complex, the ligand coordinates to the Zn(II) ion through the sulfur atom, resulting in a tetrahedral coordination geometry around the zinc atom. tandfonline.comtandfonline.com The design of such complexes can influence properties like non-linear optical efficiency. tandfonline.comtandfonline.com
Thiosemicarbazide: Thiosemicarbazide (TSC) and its derivatives are effective ligands for zinc(II). In the presence of this compound, thiosemicarbazide can act as a bidentate ligand, coordinating to the zinc ion through both its nitrogen and sulfur atoms. chemmethod.com This results in the formation of complexes like [Zn(tsc)₂]Br₂, where the zinc ion exhibits a distorted tetrahedral coordination geometry. chemmethod.com Alternatively, thiosemicarbazone ligands can coordinate as monodentate ligands via the sulfur atom. chemmethod.com The coordination mode can be influenced by factors such as Hard-Soft Acid-Base (HSAB) principles, where the softer Zn(II) acid shows a preference for the soft sulfur donor atom. tandfonline.com
Pyrazine: As previously discussed, pyrazine is a classic example of a simple, linear bifunctional ligand that can bridge this compound units to form both 1D and 2D coordination polymers. rsc.orgrsc.org The reaction of this compound with pyrazine can lead to either a 1D zigzag chain ([ZnBr₂(pyz)]) or a 2D square-grid network ([ZnBr₂(pyz)₂]). rsc.orgrsc.org The final structure depends on the reaction stoichiometry, which controls the coordination number of the zinc ion (tetrahedral in the 1D polymer and octahedral in the 2D polymer). rsc.org This ability to switch between different architectures demonstrates how a simple ligand like pyrazine can be used to tailor the dimensionality and, consequently, the material properties of this compound-based coordination polymers. rsc.org
Catalytic Applications and Mechanistic Insights of Zinc Bromide
Zinc Bromide as a Lewis Acid Catalyst in Organic Synthesis
This compound (ZnBr₂) is a prominent Lewis acid catalyst employed in a multitude of organic synthesis applications. google.com Its effectiveness is attributed to the electron-deficient zinc center, which can accept electron pairs from functional groups, thereby activating substrates for nucleophilic attack. google.comresearchgate.net This catalytic behavior is fundamental to many synthetic methodologies, facilitating the construction of intricate organic structures. google.comrsc.org
Principles of Electrophilic Activation and Reactivity Enhancement
The catalytic prowess of this compound is fundamentally based on its Lewis acidic nature. The zinc atom in ZnBr₂ has vacant orbitals, enabling it to readily accept an electron pair from a Lewis basic site within an organic molecule, such as the oxygen of a carbonyl group or an ether. This coordination of the substrate to the zinc center leads to several key effects that enhance reactivity:
Increased Electrophilicity: By withdrawing electron density from the coordinated atom, this compound heightens the electrophilic character of the adjacent carbon atom. For example, when a carbonyl compound complexes with ZnBr₂, the carbonyl carbon becomes significantly more susceptible to nucleophilic attack.
Bond Polarization: The coordination polarizes the bond between the Lewis basic atom and its neighbors, rendering the bond more labile and susceptible to cleavage.
Stabilization of Intermediates: this compound can stabilize negatively charged intermediates or transition states that form during a reaction, which lowers the activation energy and accelerates the reaction rate.
This electrophilic activation is a core principle that underpins the use of this compound in a diverse range of organic reactions, including ene-reactions, Diels-Alder, and Friedel-Crafts reactions. google.com The enhanced reactivity provided by ZnBr₂ often permits reactions to occur under milder conditions and with greater efficiency. google.com
Stereospecific and Regioselective Transformations Mediated by this compound
Beyond accelerating reaction rates, this compound can also impose significant control over the stereochemical and regiochemical outcomes of organic reactions. This control arises from the defined coordination geometry of the zinc-substrate complex, which can foster a chiral environment or favor particular orientations of the reacting species.
Stereospecificity: In reactions where new stereocenters are formed, the coordination of reactants to this compound can favor the formation of one stereoisomer over others. For instance, in the cyclization of citronellal (B1669106) to isopulegol, powdered anhydrous this compound has proven to be a highly selective catalyst. google.com
Regioselectivity: this compound can also govern the regioselectivity in reactions with multiple potential reaction sites. In the Barbier reaction of substituted propargylic bromides with butanal, the use of zinc powder in a THF/aqueous NH₄Cl solution leads to the highly selective formation of either allenic or propargylic alcohols. nih.govresearchgate.net Specifically, unsubstituted propargyl halides consistently yield the corresponding propargylic alcohols with high selectivity. researchgate.net Similarly, in the lithiation of 1-aryl-3-alkylpropadienes followed by transmetalation with this compound and a palladium-catalyzed Negishi coupling, trisubstituted allenes are produced in a highly regioselective manner. organic-chemistry.org
The capacity to direct both stereochemistry and regiochemistry makes this compound an invaluable instrument for synthetic chemists aiming to construct complex molecules with high precision.
Catalysis in Oxidation Reactions
This compound also functions as a catalyst in various oxidation reactions, frequently in combination with a stoichiometric oxidant. rsc.org In these processes, its role typically involves the activation of either the substrate or the oxidant, thereby facilitating the transfer of oxygen atoms. rsc.org
Oxidation of Alcohols to Aldehydes and Esters via this compound Catalysis
A combination of this compound and an oxidant can effectively catalyze the oxidation of primary and secondary alcohols. rsc.org The product outcome—whether an aldehyde/ketone or a carboxylic acid/ester—can often be controlled by the reaction conditions and the choice of oxidant. researchgate.netrsc.org
Theoretical studies using density functional theory have elucidated the mechanism of Zn(II)-catalyzed oxidation of benzylic alcohol to benzaldehyde (B42025) and ester using H₂O₂ as the oxidant. researchgate.netrsc.orgrsc.org An intermediate sphere mechanism, involving the transfer of a hydrogen atom from the alcohol to H₂O₂, is favored over a competitive inner sphere mechanism. researchgate.netrsc.orgrsc.org The oxidation of the alcohol to the aldehyde is kinetically more demanding than the subsequent oxidation of the hemiacetal to the ester. researchgate.netrsc.org
| Substrate | Catalyst System | Product |
| Benzylic Alcohols | ZnBr₂ / H₂O₂ | Aldehydes and Esters |
| Benzyl (B1604629) Alcohols | Zn catalyst | Aldehydes and Esters |
Data derived from studies on zinc-catalyzed oxidation systems. researchgate.net
This compound-Mediated Oxidation of Ethers to Aldehydes
The cleavage and subsequent oxidation of ethers to aldehydes is another significant application of this compound catalysis. rsc.orgresearchgate.net Although ethers are typically stable and unreactive, the Lewis acidity of ZnBr₂ can promote their cleavage. rsc.orgresearchgate.net For example, the oxidation of benzyl ethers to produce aldehydes can be achieved in good yields under mild conditions using a zinc catalyst and hydrogen peroxide. researchgate.net
| Substrate | Catalyst System | Product |
| Benzylic Ethers | Zn(II) catalyst / H₂O₂ | Aldehydes |
Illustrative example of zinc-mediated ether oxidation. researchgate.netresearchgate.net
Role of Oxidants in this compound Catalysis (e.g., H₂O₂, TBHP)
The selection of the oxidant is a critical factor in this compound-catalyzed oxidation reactions. researchgate.netrsc.orgatamanchemicals.com Commonly used oxidants in these systems include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). researchgate.netrsc.orgatamanchemicals.com The primary function of the oxidant is to supply the oxygen atom for the oxidation of the substrate. atamanchemicals.com
The interaction between this compound and the oxidant is a key step in the catalytic cycle. It is proposed that this compound coordinates to the oxidant, thereby activating it and facilitating the transfer of an oxygen atom to the substrate. For instance, with TBHP, coordination to ZnBr₂ could weaken the O-O bond, making it a more potent oxidizing agent. atamanchemicals.com
Changing the oxidant from H₂O₂ to TBHP has been shown to increase the activation barrier for the oxidation of an alcohol to an aldehyde by a small amount (0.4 kcal mol⁻¹), but it significantly decreases the activation barrier for the oxidation of a hemiacetal to an ester by 3.24 kcal mol⁻¹. researchgate.netrsc.orgrsc.org This highlights the tunable nature of the catalytic system based on the choice of oxidant.
Catalysis in Carbon-Carbon Bond Formation
This compound serves as a significant catalyst in various reactions that form carbon-carbon bonds, a fundamental process in organic synthesis. Its utility is demonstrated in classical reactions like the Reformatsky reaction, as well as in modern cross-coupling methodologies.
Mechanistic Investigations of the Reformatsky Reaction
The Reformatsky reaction is a classic organic reaction that utilizes metallic zinc to form a β-hydroxy-ester from the reaction of an α-haloester with a ketone or aldehyde. byjus.com The key intermediate in this transformation is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org
The reaction begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. byjus.comwikipedia.org This step forms an organozinc halide, which exists as a dimer. wikipedia.orgrsc.org Spectroscopic and crystallographic studies have revealed that the Reformatsky reagent, derived from α-halo esters, is a C-bound this compound that forms a dimeric structure in a solvent like tetrahydrofuran (B95107) (THF). rsc.org The zinc enolates can exist as both C-metal and O-metal forms, depending on the specific halocarbonyl compound used. researchgate.net
The subsequent reaction with a carbonyl compound proceeds through a six-membered chair-like transition state. wikipedia.orgrsc.org In this transition state, the oxygen of the carbonyl group coordinates to the zinc atom. byjus.comwikipedia.org This is followed by a rearrangement that results in the formation of a new carbon-carbon bond and a zinc alkoxide. wikipedia.org An acidic workup then removes the zinc to yield the final β-hydroxy-ester product. wikipedia.org One of the key advantages of using zinc is that it allows for the generation of an enolate in the absence of a Brønsted base, which could otherwise lead to self-condensation of the aldehyde or ketone. byjus.com
Reductive Cross-Coupling Reactions Catalyzed by this compound (e.g., with Alkyl Halides, Aryl/Vinyl Bromides)
This compound plays a crucial role, often in conjunction with a nickel catalyst, in reductive cross-coupling reactions that form C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. These reactions couple two electrophilic partners, such as aryl or vinyl bromides with alkyl halides, using a stoichiometric reductant like zinc metal. acs.org
A general method has been developed for the reductive coupling of a variety of aryl and vinyl bromides with alkyl bromides, achieving high yields. acs.org This method is noted for its high functional group tolerance and can be performed on the benchtop without stringent precautions to exclude air or moisture. acs.org The system can also be applied to activated aryl chlorides. acs.org
Kinetic studies have provided insights into the reaction mechanism. The rate of reaction shows a positive dependence on the concentration of the alkyl bromide and the catalyst, no dependence on the amount of zinc reductant, and an inverse dependence on the aryl halide concentration. acs.org These observations, along with studies using an organic reductant, suggest that the reaction does not proceed through the formation of an organozinc reagent. acs.org Furthermore, Hammett studies yielded small ρ values, indicating that the oxidative addition of the aryl bromide is not the rate-determining step of the catalytic cycle. acs.org
The scope of these reactions is broad, and they have been shown to be effective for various substrates, including those that are challenging for other methods. For instance, an improved method allows for the coupling of unhindered alkenyl bromides with minimal diene formation and good stereoretention. researchgate.net
Decarboxylative Cross-Coupling Reactions in the Presence of this compound
This compound is also implicated in decarboxylative cross-coupling reactions, where a carboxylic acid derivative serves as one of the coupling partners. A notable example involves the use of N-hydroxyphthalimide (NHP) esters as redox-active esters, which can undergo decarboxylation to generate an alkyl radical.
Recent research has focused on the development of conditions for the decarboxylative cross-electrophile coupling of NHP esters with a wide range of (hetero)aryl bromides. acs.org Key to the success of these reactions is the use of excess heterogeneous zinc and iodide salts, which significantly improve the reaction yield. acs.org These conditions are effective for a variety of NHP esters, including those derived from methyl, primary, secondary, and even strained tertiary carboxylic acids. acs.org
Mechanistic studies have provided evidence for the formation of an alkylzinc intermediate in some of these transformations. nih.govrsc.org In a zinc-mediated decarboxylative carbagermatranation of aliphatic NHP esters, it was shown that an alkylzinc reagent is generated in the absence of a nickel catalyst. nih.govrsc.org This finding helps to clarify the role of zinc in these emerging catalytic systems. The in situ generation of alkylzinc reagents from NHP esters is compatible with the presence of aryl and alkyl bromides and iodides, highlighting the versatility of this approach. nih.govrsc.org
Catalysis in Cycloaddition and Condensation Reactions
This compound demonstrates considerable catalytic activity in promoting cycloaddition and condensation reactions, which are vital for the synthesis of heterocyclic compounds. Its Lewis acidic nature facilitates the activation of substrates, enabling efficient and often solvent-free transformations.
CO2 Cycloaddition to Epoxides Facilitated by this compound
The chemical fixation of carbon dioxide (CO₂) is a significant area of research, and its cycloaddition to epoxides to form cyclic carbonates is a 100% atom-economic reaction. aston.ac.uk this compound has been shown to be an effective catalyst for this transformation.
Catalyst systems combining this compound with a nucleophilic co-catalyst, such as tetra-n-butylammonium halides (e.g., n-Bu₄NBr), exhibit excellent activity and selectivity for the cycloaddition of CO₂ to epoxides like styrene (B11656) oxide. jlu.edu.cn In some systems, a molar ratio of n-Bu₄NI to ZnBr₂ of 2:1 can lead to the quantitative conversion of styrene oxide to styrene carbonate in a very short time. jlu.edu.cn
The proposed mechanism involves the activation of the epoxide by the Lewis acidic zinc center. aston.ac.uk This is followed by the nucleophilic attack of the bromide ion from the co-catalyst, which leads to the opening of the epoxide ring. aston.ac.uk Subsequently, CO₂ is inserted into the resulting zinc-alkoxide bond, followed by ring-closure to yield the cyclic carbonate and regenerate the catalyst. aston.ac.uk
Novel catalytic systems, such as those based on poly(ionic liquid)-zinc halide composites, have also been developed for this reaction. pjoes.com These heterogeneous catalysts show high activity and selectivity under optimized conditions and can be recycled multiple times, highlighting their potential for practical applications. pjoes.com The cooperative effect of the Lewis acidic zinc sites and other functional groups within the catalyst is believed to enhance the ring-opening of the epoxide, leading to improved catalytic performance. pjoes.com
This compound Catalysis in Biginelli Condensation
The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound (like a β-ketoester), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). tandfonline.comnih.gov These products are of significant interest due to their therapeutic and pharmacological properties. tandfonline.com
This compound has proven to be an efficient catalyst for the Biginelli condensation, particularly for aliphatic aldehydes, often under solvent-free conditions. tandfonline.comtandfonline.com This method provides moderate to high yields of the corresponding DHPMs in short reaction times. nih.govtandfonline.com The scope of this methodology is not limited to aliphatic aldehydes, as aromatic aldehydes also react efficiently to give excellent yields. tandfonline.com
The reaction is typically carried out by heating a mixture of the aldehyde, the β-dicarbonyl compound, urea, and a catalytic amount of this compound. tandfonline.com For example, a mixture of isovaleraldehyde, ethyl acetoacetate, urea, and this compound heated in a water bath at 80°C for 5 hours can produce the desired dihydropyrimidinone. tandfonline.com The use of this compound as a catalyst offers an improvement over the classical Biginelli reaction, which often requires strongly acidic conditions. tandfonline.com
Below is a table summarizing the results for the ZnBr₂-catalyzed Biginelli condensation of various aldehydes.
| Aldehyde | β-Dicarbonyl Compound | Product Yield (%) |
| Isovaleraldehyde | Ethyl acetoacetate | 85 |
| n-Butyraldehyde | Ethyl acetoacetate | 91 |
| Isobutyraldehyde | Ethyl acetoacetate | 82 |
| Benzaldehyde | Ethyl acetoacetate | 94 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 92 |
| Data derived from a study on ZnBr₂-catalyzed Biginelli condensation. tandfonline.com |
Heterogeneous Catalysis Involving this compound
This compound (ZnBr₂) serves as a versatile Lewis acid catalyst in a multitude of organic reactions. atamanchemicals.comtandfonline.comresearchgate.net Its utility can be significantly enhanced through heterogenization, where it is immobilized on a solid support. This approach combines the catalytic activity of ZnBr₂ with the practical advantages of heterogeneous catalysts, such as ease of separation, potential for recycling, and improved stability. scholarsresearchlibrary.com
The immobilization of this compound on solid supports like silica (B1680970) (SiO₂) and montmorillonite (B579905) clay has been shown to create efficient and selective heterogeneous catalysts. cenmed.comsigmaaldrich.comrsc.org These supported systems are effective for various organic transformations, including the bromination of aromatic compounds and cross-coupling reactions. acs.orgresearchgate.net
Research has demonstrated that this compound supported on either acid-activated montmorillonite (K-10) or mesoporous silica is a fast and selective catalyst for the para-bromination of activated and mildly deactivated aromatic substrates. acs.orgresearchgate.net The effectiveness of the catalyst is influenced by several factors, including the nature of the support, the loading of this compound, and thermal activation. In the absence of a support, this compound alone does not catalyze the reaction. acs.org The use of acid-activated montmorillonite or silica as a support leads to good conversions and high selectivity. acs.org
The optimal loading of this compound depends on the support's surface area; for instance, an optimum of 1.75 mmol/g was found for high-surface-area silica (100 Å), while 1.25 mmol/g was optimal for K-10 montmorillonite. acs.org Thermal activation of these catalysts, typically at 200 °C, is crucial for achieving maximum activity and selectivity. acs.org These supported catalysts offer an environmentally friendlier alternative to traditional homogeneous Lewis acids, minimizing waste and allowing for the use of less harmful hydrocarbon solvents instead of chlorinated ones. acs.org
Beyond bromination, silica-supported this compound (ZnBr₂/SiO₂) has been identified as a highly efficient heterogeneous catalyst for the synthesis of ynones via the cross-coupling of acid chlorides with terminal alkynes under solvent-free conditions at room temperature. researchgate.net Similarly, magnetic nanoparticles (Fe₃O₄) coated with silica and functionalized with ZnBr₂ have been developed as recoverable catalysts for the direct synthesis of diphenyl carbonate from CO₂ and phenol (B47542). researchgate.net Polystyrene has also been used as a support for a this compound-ethylenediamine complex, creating a reusable catalyst for synthesizing α,β-acetylenic ketones. organic-chemistry.org
Table 1: Effect of Support and Loading on the Bromination of Bromobenzene Catalyzed by Supported this compound Data derived from studies on the catalytic activity of supported ZnBr₂. acs.org
| Support Material | ZnBr₂ Loading (mmol/g) | Conversion (%) | Selectivity (para:ortho) |
|---|---|---|---|
| Silica (100 Å) | 1.75 | High | High |
| Montmorillonite (K-10) | 1.25 | High | High |
| Raw Montmorillonite | - | Low | Poor |
| None | - | No Reaction | - |
A novel class of heterogeneous catalysts involves the combination of poly(ionic liquid)s (PILs) with zinc halides, including this compound. These composite materials integrate the advantageous properties of ionic liquids with the benefits of a solid support, resulting in highly active and recyclable catalytic systems. pjoes.com
These PIL-ZnX₂ composites have proven particularly effective in the chemical fixation of carbon dioxide. Specifically, they catalyze the cycloaddition of CO₂ and epoxides to form corresponding cyclic carbonates, often without the need for an organic solvent or co-catalyst. pjoes.compjoes.com The fabrication of these catalysts can be achieved through a one-pot polymerization process, for example, using imidazole (B134444) and epibromohydrin (B142927) or epichlorohydrin (B41342) as raw materials, followed by complexation with a zinc halide. pjoes.com
The high catalytic activity of these composites is attributed to the cooperative and synergistic effect of multiple active sites. pjoes.com The Lewis acidic zinc centers and hydroxyl groups on the polymer backbone polarize the oxygen atom of the epoxide ring, facilitating its opening. Simultaneously, the halide anion (e.g., Br⁻) from the zinc salt or the ionic liquid acts as a nucleophile, attacking the β-carbon atom of the epoxide. pjoes.com This multi-site activation mechanism leads to enhanced activity and selectivity under optimized conditions of temperature and pressure. pjoes.com Furthermore, these solid catalysts can be easily recovered and reused multiple times without a significant loss of catalytic performance. pjoes.com
Advanced Mechanistic Studies of this compound Catalyzed Reactions
Understanding the precise mechanism by which this compound catalyzes reactions is essential for optimizing existing processes and designing new ones. Recent advanced studies, combining kinetic experiments with computational analysis, have shed light on the intricate pathways involved, including the nature of rate-determining steps and the roles of various intermediates.
In certain catalytic systems involving zinc, electron transfer has been identified as the turnover-limiting or rate-determining step. This is particularly evident in nickel-catalyzed cross-coupling reactions that utilize zinc metal as a reductant or organozinc reagents as coupling partners, where zinc halides like ZnBr₂ are generated in situ and can play a significant role.
For instance, kinetic studies of a nickel-catalyzed arylbenzylation of alkenylarenes with benzyl halides and arylzinc reagents revealed that the reaction proceeds with a rate-limiting single-electron-transfer (SET) process. nih.govchemrxiv.org A key finding was that the reaction is autocatalyzed by the ZnX₂ (e.g., ZnBr₂) generated during the transmetalation step. The addition of exogenous ZnBr₂ amplified the reaction rate, suggesting that the zinc halide activates the benzyl bromide through a Lewis acid-base interaction, which facilitates the C-Br bond cleavage. chemrxiv.org
Mechanistic investigations have provided compelling evidence for the involvement of radical intermediates in reactions mediated or catalyzed by zinc-containing systems. The formation of these radicals often occurs through single-electron transfer (SET) events.
In nickel-catalyzed carbonylative couplings of benzyl bromides with alkyl zinc reagents, mechanistic studies suggest the intermediacy of carbon-centered radicals. au.dk Similarly, the Zn-mediated decarboxylative carbagermatranation of N-hydroxyphthalimide esters is believed to proceed through an alkylzinc intermediate, which is formed via a radical pathway. rsc.org In the absence of a nickel co-catalyst, radicals generated from the ester are proposed to be reduced by a low-valent Zn⁺ species to form a carbanion, which then leads to the alkylzinc reagent. rsc.org
In the context of Ni-catalyzed cross-electrophile couplings, where zinc acts as the reductant, alkyl bromides are activated by a (phen)Ni(I)–Ar complex through a single-electron activation pathway to generate alkyl radicals. nih.gov This radical generation is a key step that enables the coupling of two different electrophiles without the pre-formation of traditional organometallic reagents. The selective generation of radicals from one electrophile while the other undergoes a two-electron oxidative addition is crucial for the success of these reactions. nih.gov These findings highlight that zinc and its compounds can be pivotal in initiating radical-based transformations.
Computational studies, particularly using density functional theory (DFT), have been instrumental in distinguishing between different potential reaction mechanisms at the molecular level. For zinc-catalyzed reactions, a key area of investigation has been the competition between inner-sphere and intermediate-sphere pathways. An inner-sphere mechanism involves direct coordination of the substrate to the metal center, whereas in an intermediate-sphere mechanism, a reactant coordinated to the metal interacts with another reactant in the first coordination sphere. researchgate.netrsc.org
A detailed theoretical study on the Zn(II)-catalyzed oxidation of benzylic alcohol to benzaldehyde and subsequently to an ester, using H₂O₂ as the oxidant, analyzed both mechanisms. researchgate.netrsc.org
The inner-sphere mechanism involves the coordination of the alcohol to the zinc center, followed by a β-hydride elimination step where a hydride is transferred to the zinc atom. This pathway was found to be kinetically demanding and thus less favorable. rsc.orgrsc.org
The intermediate-sphere mechanism involves the coordination of both the alcohol and the oxidant (H₂O₂) to the zinc catalyst. The rate-determining step is the transfer of a hydrogen atom from the alcohol directly to the coordinated H₂O₂. researchgate.netrsc.org
The calculations revealed that the intermediate-sphere pathway has a significantly lower activation energy barrier compared to the inner-sphere pathway. rsc.org This finding is consistent with experimental observations and suggests that the intermediate-sphere route is the more plausible mechanism for this this compound-catalyzed oxidation. researchgate.net The study also explored how changing the halide on the zinc catalyst (e.g., iodide instead of bromide) or the oxidant could alter the activation barriers for the different steps of the reaction. researchgate.netrsc.org
Electrochemical Applications: Focus on Energy Storage Systems
Zinc-Bromine Redox Flow Batteries (ZBFBs)
ZBFBs are distinguished by their unique hybrid design, where one of the electrochemical reactions involves a phase change—the deposition of solid zinc. semanticscholar.orgnih.gov This characteristic means that unlike true redox flow batteries, the energy capacity and power of a ZBFB are not entirely decoupled. encyclopedia.pubmdpi.comnih.gov The total energy storage capacity is dependent on both the volume of the electrolyte and the surface area of the negative electrode. nih.gov The system generally consists of two electrolyte tanks, a stack of electrochemical cells where the reactions occur, and pumps to circulate the electrolyte. encyclopedia.pubsemanticscholar.orggdsassociates.com
The electrolyte is an aqueous solution of zinc bromide. wikipedia.orgsandia.gov During operation, the electrolyte is pumped from the tanks through the cell stack. bsef.comyoutube.com ZBFBs are known for their high cell voltage, around 1.8 V, and an energy density that can reach up to 440 Wh kg⁻¹. encyclopedia.pubindiascienceandtechnology.gov.in These features, combined with the use of readily available materials, make them a cost-effective option for stationary energy storage applications like grid support and integration with renewable energy sources. encyclopedia.pubindiascienceandtechnology.gov.inwikipedia.orgbsef.com
The operation of a ZBFB is based on a reversible electrochemical reaction. The core process involves the plating and stripping of zinc at the negative electrode (anode) and the bromine/bromide redox reaction at the positive electrode (cathode). nih.gov
Charging Process: During charging, an external power source drives the electrochemical reactions. nih.gov
At the negative electrode (anode) , zinc ions (Zn²⁺) from the electrolyte are reduced and deposited as metallic zinc (Zn) onto the electrode surface. encyclopedia.pubmdpi.comnih.govmdpi.com
Anode Reaction (Reduction): Zn²⁺ + 2e⁻ → Zn(s)
At the positive electrode (cathode) , bromide ions (Br⁻) are oxidized to form bromine (Br₂). encyclopedia.pubmdpi.comnih.govmdpi.com
Cathode Reaction (Oxidation): 2Br⁻ → Br₂ + 2e⁻
Discharging Process: During discharge, the stored chemical energy is converted into electrical energy as the reverse reactions occur spontaneously. encyclopedia.pub
At the negative electrode (anode) , the previously deposited metallic zinc is oxidized back into zinc ions (Zn²⁺), which dissolve into the electrolyte, releasing electrons. encyclopedia.pubmdpi.com
Anode Reaction (Oxidation): Zn(s) → Zn²⁺ + 2e⁻
At the positive electrode (cathode) , the bromine (Br₂) is reduced back to bromide ions (Br⁻), consuming electrons from the external circuit. encyclopedia.pubmdpi.com
Cathode Reaction (Reduction): Br₂ + 2e⁻ → 2Br⁻
A crucial aspect of the ZBFB's operation is the management of the bromine produced during charging. Bromine has limited solubility in the aqueous electrolyte and is volatile. encyclopedia.pubmdpi.com To manage this, a bromine complexing agent (BCA) is added to the electrolyte. encyclopedia.pubmdpi.com The BCA captures the bromine, forming a dense, oily polybromide phase that is immiscible with the aqueous electrolyte and settles at the bottom of the catholyte tank, thereby reducing self-discharge and improving safety. encyclopedia.pubmdpi.comnih.gov During discharge, this bromine-rich phase is mixed with the catholyte and circulated to the electrode to participate in the reaction. encyclopedia.pubnih.gov
Significant research has focused on optimizing the core components of ZBFBs to enhance their performance, longevity, and cost-effectiveness.
Electrodes: The electrodes are critical for facilitating the electrochemical reactions. Carbon-based materials, such as graphite (B72142) felt and carbon paper, are commonly used due to their good conductivity, chemical stability in the corrosive bromine environment, and high surface area. indiascienceandtechnology.gov.iniieta.org Research efforts aim to improve the electrocatalytic activity of the electrodes, particularly for the bromine redox reaction. indiascienceandtechnology.gov.in Strategies include:
Surface Modification: Modifying graphite felt electrodes with oxygen and nitrogen functional groups to increase surface area and catalytic activity. mdpi.com
Advanced Materials: Developing highly ordered mesoporous carbon electrode materials to provide more active sites for the bromine reaction, which helps to balance the reaction rates between the two electrodes and suppress zinc dendrite formation. z-henergy.com
Catalyst Decoration: Engineering functional electrodes by decorating carbon flakes and metal oxides (like tungsten trioxide or tin oxide) on graphite felt to enhance bromine redox reactions. indiascienceandtechnology.gov.in
Electrolytes: The electrolyte, typically an aqueous solution of this compound (1-3 M), is another key area for optimization. encyclopedia.pub Supporting electrolytes, such as zinc chloride, are often added to increase ionic conductivity and reduce internal resistance. encyclopedia.pubindiascienceandtechnology.gov.inresearchgate.net The pH is generally maintained between 1 and 3.5 to prevent the formation of zinc dendrites. encyclopedia.pub Research focuses on improving electrolyte conductivity and wettability. indiascienceandtechnology.gov.in The incorporation of chloride-based additives is one strategy being explored to achieve this. indiascienceandtechnology.gov.in
Membranes/Separators: A separator is placed between the positive and negative electrodes to prevent them from short-circuiting and to limit the crossover of bromine from the cathode to the anode, which would cause self-discharge. sandia.govyoutube.comnih.gov Microporous polymer films are commonly used. sandia.govz-henergy.com While older designs used ion-exchange membranes like Nafion, newer systems often use microporous separators. wikipedia.orgz-henergy.com Optimization efforts focus on:
Preventing Dendrite Growth: Selecting membrane materials and optimizing pore size and thickness to improve mechanical strength and prevent penetration by zinc dendrites. z-henergy.com
Reducing Crossover: Improving the membrane's ability to block the passage of bromine species while allowing for the transport of charge-carrying ions. iieta.orgz-henergy.com
Increasing Electrolyte Concentration: Higher concentrations of the this compound active material can lead to higher energy density. azom.com However, this must be balanced with solubility limits and potential increases in viscosity.
Improving Electrode Performance: Enhancing the catalytic activity of the electrodes, as discussed previously, leads to faster reaction kinetics and lower overpotentials, which improves energy efficiency. indiascienceandtechnology.gov.inmdpi.com For instance, heat-treated graphite felt electrodes have been shown to significantly improve the energy efficiency of ZBFBs. mdpi.com
Minimizing Self-Discharge: The crossover of bromine from the positive to the negative side leads to a direct chemical reaction with the plated zinc, causing self-discharge and reducing coulombic efficiency. indiascienceandtechnology.gov.insandia.gov The use of effective bromine complexing agents and improved separators are the primary strategies to combat this. indiascienceandtechnology.gov.inconfex.com
Suppressing Zinc Dendrites: The formation of dendritic or mossy zinc deposits during charging can pierce the separator, causing a short circuit and battery failure. indiascienceandtechnology.gov.inazom.comnih.gov Strategies to mitigate this include controlling electrolyte flow rate, optimizing current density, and using electrolyte additives. nih.govz-henergy.com
Optimizing Flow and System Design: Numerical modeling and simulation are used to understand and optimize operational parameters such as electrolyte flow rate, electrode thickness, and porosity. mdpi.comresearchgate.net Proper flow field design ensures uniform distribution of the electrolyte over the electrode surface, which is crucial for achieving high efficiency. youtube.com
| Strategy | Objective | Key Approaches |
| Electrode Enhancement | Improve reaction kinetics, reduce overpotential | Surface modification, catalyst decoration, use of high-surface-area materials indiascienceandtechnology.gov.inmdpi.comz-henergy.com |
| Electrolyte Optimization | Increase conductivity, suppress dendrites | Addition of supporting salts (e.g., ZnCl₂), pH control, use of additives encyclopedia.pubindiascienceandtechnology.gov.inresearchgate.net |
| Membrane Improvement | Reduce bromine crossover, prevent short circuits | Use of microporous separators, optimization of pore structure and thickness iieta.orgz-henergy.com |
| Bromine Management | Minimize self-discharge, improve safety | Use of effective Bromine Complexing Agents (BCAs) encyclopedia.pubmdpi.com |
| System-Level Design | Maximize overall efficiency and performance | Optimization of flow rates, electrode porosity, and thermal management sandia.govmdpi.comresearchgate.net |
Electrolyte Engineering in ZBFBs
Electrolyte engineering is a critical field of study for advancing ZBFB technology. The electrolyte not only contains the active species for the redox reactions but also plays a vital role in ionic transport and the suppression of undesirable side reactions. encyclopedia.pubindiascienceandtechnology.gov.innih.gov The main component of the electrolyte is an aqueous solution of this compound (ZnBr₂). z-henergy.com To enhance performance, supporting electrolytes are often added to increase the solution's conductivity. researchgate.net
A significant challenge in ZBFB electrolytes is managing the elemental bromine (Br₂) generated at the positive electrode during charging. encyclopedia.pubmdpi.com Bromine is corrosive, toxic, and its diffusion to the negative electrode causes self-discharge. encyclopedia.pubmdpi.com Therefore, a key aspect of electrolyte engineering is the development and use of Bromine Complexing Agents (BCAs). encyclopedia.pubmdpi.comsemanticscholar.org
BCAs are chemical additives designed to reversibly bind with the bromine produced during the charging cycle. mdpi.comconfex.comresearchgate.net This complexation reaction sequesters the bromine, typically forming a dense, oily liquid phase that is separate from the aqueous electrolyte. encyclopedia.pubmdpi.comnih.gov This reduces the concentration of free bromine in the aqueous phase, thereby lowering its vapor pressure and minimizing its crossover to the zinc electrode. confex.comresearchgate.netresearchgate.net
Quaternary ammonium (B1175870) salts are the most widely used and studied class of BCAs in zinc-bromine batteries. confex.comresearchgate.netgoogle.comresearchgate.netsemanticscholar.org These compounds, often referred to as ionic liquids in this context, are salts where the cation is a quaternary ammonium group (a central nitrogen atom bonded to four organic groups). nih.gov
Their key features as BCAs include:
Complex Formation: They readily react with bromine to form polybromide salts, which are often liquid at the battery's operating temperature (fused salts). researchgate.netsemanticscholar.org This creates the separate, bromine-rich phase.
Structural Variety: A wide variety of quaternary ammonium cations can be synthesized, allowing for the tuning of properties. Common examples used in ZBFBs are based on morpholinium, pyrrolidinium, imidazolium (B1220033), and pyridinium (B92312) structures. mdpi.comresearchgate.net For example, N-ethyl-N-methylmorpholinium bromide (MEM-Br) and N-ethyl-N-methylpyrrolidinium bromide (MEP-Br) are two of the most common and well-studied BCAs. nih.govresearchgate.netmdpi.com
Enhanced Safety and Performance: By sequestering bromine, these BCAs reduce the battery's self-discharge rate, which improves coulombic efficiency. confex.com They also significantly lower the hazardous vapor pressure of bromine. researchgate.netresearchgate.net
Ionic liquids (ILs) are a broader class of salts that are liquid below 100°C, and many quaternary ammonium bromides fit this description. nih.gov The use of ILs as BCAs is an active area of research. nih.govresearchgate.net Their low melting point, high solubility for bromine, and electrochemical stability make them excellent candidates. nih.govsemanticscholar.org Studies have investigated a range of ILs, including those with different alkyl chain lengths and cation structures, to optimize the properties of the bromine-complexed phase, such as viscosity and density, which are critical for efficient mass transport during battery operation. confex.comgoogle.com
| BCA Type | Examples | Key Role in ZBFBs |
| Quaternary Ammonium Bromides | N-ethyl-N-methylmorpholinium bromide (MEM-Br), N-ethyl-N-methylpyrrolidinium bromide (MEP-Br) | Form a dense, bromine-rich polybromide oil phase, reducing bromine crossover and self-discharge. nih.govresearchgate.netmdpi.com |
| Ionic Liquids | Cations like imidazolium, pyridinium, piperidinium (B107235) combined with bromide anions. | Act as effective and tunable BCAs, offering low volatility and high bromine sequestration capacity. mdpi.comnih.govresearchgate.net |
Development of Bromine Complexing Agents (BCAs)
Influence of BCA Chemical Structure on Battery Performance
To enhance the performance and safety of ZBFBs, bromine complexing agents (BCAs) are added to the electrolyte. mdpi.com These agents, typically quaternary ammonium salts, react reversibly with the bromine produced during charging to form a dense, oily polybromide phase that is immiscible with the aqueous electrolyte. mdpi.cometp-scotland.ac.uk This sequestration of bromine minimizes its concentration in the aqueous phase, thereby reducing self-discharge and the vapor pressure of toxic bromine gas. chemeurope.cometp-scotland.ac.uk
Research has shown a direct correlation between the molecular structure of the BCA and the battery's performance. For instance, a study comparing various BCAs, including 1-ethyl-1-methylpyrrolidinium (B14711122) bromide ([C₂MPyrr]Br) and several alternatives, found that the chemical structure of the BCA cation influenced the crystallinity and morphology of the zinc electrodeposits. researchgate.net BCAs with delocalized cationic charge, such as those based on imidazolium and pyridinium, were found to produce more compact zinc deposits. researchgate.net
Another study highlighted that the planar molecular structure of an imidazolium-based BCA, 1,2-dimethyl-3-ethylimidazolium bromide (DMEIm·Br), led to enhanced reaction kinetics and reversibility for both the zinc and bromine redox couples. flowbatteryforum.com This was attributed to a strong electrostatic shielding effect and efficient bromine capture and release. flowbatteryforum.com The table below summarizes the influence of different BCA chemical structures on ZBFB performance.
| BCA Cation Base | Key Structural Feature | Observed Impact on Battery Performance |
| Imidazolium | Planar, delocalized charge | Enhanced reaction kinetics, improved zinc deposition morphology, reduced resistance. flowbatteryforum.comresearchgate.net |
| Pyridinium | Delocalized charge | Improved zinc half-cell performance, more compact zinc deposits. researchgate.net |
| Pyrrolidinium | Five-membered ring | Commonly used, but can be outperformed by others in terms of zinc deposit quality. mdpi.comresearchgate.net |
| Morpholinium | Six-membered ring | Standard BCA, performance can be enhanced by alternatives. nih.gov |
| Piperidinium | Six-membered ring | Studied as a potential BCA candidate. mdpi.com |
Advanced Bromine Sequestration Strategies and Phase Separation
Advanced strategies for bromine sequestration aim to further improve the efficiency and stability of ZBFBs. One approach involves the encapsulation of BCAs within porous activated carbon electrodes. confex.com This "Targeted Localized Presence" (TLP) of BCAs enhances bromine retention within the electrode's pores, reduces its diffusion, and consequently suppresses self-discharge. confex.com This method allows for superior cycling stability compared to simply increasing the BCA concentration in the electrolyte. confex.com The formation of hydrophobic aggregates of the BCA-bromine complex within the porous cathode stabilizes the bromine species and improves the redox reaction efficiency. confex.com
The effectiveness of these aggregates is influenced by the molecular structure of the BCA, particularly the length of the alkyl chains, with longer chains leading to stronger interactions and more stable aggregates. confex.com This strategy also helps to prevent water penetration into the electrode, a common issue in aqueous systems. confex.com
Another strategy focuses on creating a physical separation of the polybromide phase. As the bromine-BCA complex forms, it creates a denser organic liquid phase that sinks to the bottom of the catholyte tank. mdpi.com During discharge, this organic phase must be effectively mixed with the aqueous catholyte to release the bromine at the electrode surface. mdpi.com Proper management of this phase separation is crucial for ensuring the availability of reactants when needed and preventing the formation of detrimental organic films on the electrodes. etp-scotland.ac.uk
Investigations into Ionic Liquid-Based Electrolytes in Non-Aqueous ZBFB Systems
While most ZBFBs utilize aqueous electrolytes, research has explored the use of non-aqueous electrolytes, particularly those based on ionic liquids (ILs), to potentially achieve higher operating voltages. encyclopedia.pub Ionic liquids are salts that are liquid at or near room temperature and possess properties like high ionic conductivity, low volatility, and high electrochemical stability. encyclopedia.pub
In the context of ZBFBs, ionic liquids can serve multiple roles. They have been investigated as alternative bromine-sequestering agents in aqueous systems. researchgate.net For instance, a study assessed six different ionic liquids as BSAs and found that some, like 1-ethylpyridinium bromide ([C₂Py]Br), improved zinc half-cell performance compared to conventional BSAs. researchgate.net
In non-aqueous systems, ILs can act as the primary solvent and electrolyte. encyclopedia.pubmdpi.com This approach can potentially overcome the voltage limitations imposed by the electrochemical window of water. encyclopedia.pub Research has been conducted on various IL-based systems for redox flow batteries, including those using imidazolium-based ILs. mdpi.comdntb.gov.ua For example, 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) has been used as an electrolyte for the Zn²⁺/Zn⁰ redox couple in a flow environment. mdpi.com However, challenges remain, such as the generally lower solubility of metal ions in non-aqueous solvents and the higher viscosity of some ionic liquids, which can affect performance. encyclopedia.pub
Mitigation of Self-Discharge Mechanisms in ZBFBs
Self-discharge in ZBFBs is a critical issue that reduces efficiency and is primarily caused by the diffusion of bromine species from the cathode to the anode, where they react directly with the deposited zinc. nih.govgoogle.com Several strategies are employed to mitigate this phenomenon.
The primary method is the use of BCAs to form a separate polybromide phase, which significantly lowers the concentration of free bromine in the aqueous electrolyte. chemeurope.cometp-scotland.ac.uk A separator or membrane between the electrodes also serves as a physical barrier to reduce bromine crossover. chemeurope.comencyclopedia.pub
Advanced electrolyte design offers another avenue for reducing self-discharge. For example, using a high-concentration (20 M) ZnBr₂ electrolyte with a lithium chloride (LiCl) additive has been shown to be effective. rsc.org The high viscosity of this electrolyte restricts the cross-diffusion of polybromide ions (Br₃⁻), and the low water content further minimizes the self-discharge reaction between zinc and bromine. rsc.org
Furthermore, a "targeted sequestration" strategy has been developed where a specific agent, tetraoctylammonium bromide (Oc₄NBr), is introduced into the potassium bromide (KBr) cathode. d-nb.info This approach is designed to fundamentally confine the migration of polybromide from the cathode into the electrolyte, dramatically improving coulombic efficiency and reducing self-discharge. d-nb.info In pouch cells with this design, the capacity retention after 72 hours of rest improved from 17.4% to 85.2%. d-nb.info
Zinc Electrodeposition and Morphology Control
The nature of zinc deposition on the negative electrode is crucial for the long-term performance and safety of ZBFBs. nih.gov Non-uniform zinc plating can lead to the formation of dendrites—sharp, needle-like structures that can grow across the separator and cause an internal short circuit, leading to battery failure. nih.govresearchgate.net
Mechanisms of Dendrite Formation and Advanced Suppression Strategies
The formation of zinc dendrites is a complex process influenced by several factors, including uneven current density, non-uniform electric fields, and concentration gradients of zinc ions at the electrode surface. nih.govucl.ac.uk The process generally involves an initiation stage, where zinc nuclei form at energetically favorable sites like tips or impurities, and a growth stage. researchgate.netucl.ac.uk Once initiated, zinc ions tend to deposit on these existing high-curvature surfaces, accelerating dendrite growth. ucl.ac.uk
Several advanced strategies have been developed to suppress dendrite formation:
Electrolyte Flow: In flow batteries, the circulation of the electrolyte helps to replenish zinc ions at the electrode surface, reducing concentration gradients and mitigating dendrite growth. mdpi.com At sufficient flow rates, dendrite growth can be deformed in the direction of the flow, preventing them from piercing the separator. frontiersin.org
Porous Electrodes: Utilizing three-dimensional porous electrodes, such as carbon felt, increases the surface area for zinc deposition. mdpi.com This reduces the local current density and provides more nucleation sites, promoting more uniform plating and mitigating dendrite formation. mdpi.com
Electrostatic Shielding: Certain electrolyte additives, like the cationic 1-ethyl-1-methylpyrrolidinium bromide (MEP·Br), can form an electrostatic shield around the tips of nascent dendrites. frontiersin.org This shield repels incoming zinc ions, redirecting them to deposit in flatter areas and thus promoting uniform growth. frontiersin.org
Electrolyte Engineering: High-concentration electrolytes can restrict dendrite growth by altering the solvation structure of zinc ions and regulating the electric field. rsc.org The addition of salts like LiCl can help to inhibit dendrite growth by modulating the electric field intensity on zinc protrusions. rsc.org
Influence of Electrolyte Additives on Zinc Deposit Quality
Electrolyte additives play a significant role in controlling the morphology and quality of the zinc deposit. nih.govsandia.gov These additives can be organic molecules, polymers, or inorganic salts that influence the electrodeposition process in various ways. oaepublish.com
Additives can alter the properties of the bulk electrolyte and the electrical double layer (EDL) at the electrode-electrolyte interface. oaepublish.com By adsorbing onto the electrode surface, they can regulate the local current distribution, modify the nucleation and growth of zinc crystals, and suppress side reactions like hydrogen evolution, which can lead to uneven plating. nih.govoaepublish.com
A range of additives has been investigated:
Ionic Liquids as Additives: As mentioned previously, certain ionic liquids used as BCAs, such as [C₂Py]Br and [C₂OHMIm]Br, have been shown to produce more compact and crystalline zinc deposits. researchgate.net
Polymers: Polymers like polyethyleneimine, polyvinyl alcohol, and polyethylene (B3416737) glycol can be added to the electrolyte. frontiersin.org They can adsorb onto the electrode surface, reducing dendrite nucleation sites and leading to more uniform deposition. nih.gov
Inorganic Salts: The addition of other salts can influence zinc deposition. For example, the presence of zinc perchlorate (B79767) (Zn(ClO₄)₂) in a ZnBr₂ electrolyte was found to improve the zinc dissolution rate compared to electrolytes with zinc chloride (ZnCl₂). mdpi.com The presence of certain anions can form complexes with Zn²⁺, affecting deposition behavior. mdpi.com
Metal Ions: Trace amounts of other metal ions, such as lead (Pb²⁺) or tin (Sn²⁺), have been used as additives. frontiersin.org These ions can co-deposit with zinc or alter the nucleation overpotential, leading to finer-grained and more compact deposits. frontiersin.org
The table below provides examples of electrolyte additives and their effects on zinc deposition.
| Additive Type | Example(s) | Mechanism of Action / Effect |
| Ionic Liquids | [C₂Py]Br, [C₂OHMIm]Br | Delocalized charge leads to more compact and crystalline zinc deposits. researchgate.net |
| Cationic Surfactants | 1-Ethyl-1-methylpyrrolidinium bromide (MEP·Br) | Forms an electrostatic shield around dendrites, promoting uniform deposition. frontiersin.org |
| Polymers | Polyethyleneimine (PEI) | Adsorbs on the electrode surface, suppressing dendrite nucleation. nih.gov |
| Inorganic Salts | Lithium Chloride (LiCl) | Modulates electric field intensity, inhibiting dendrite growth. rsc.org |
| Metal Ions | Tin ions (Sn²⁺) | Promotes the formation of crystal seeds, improving deposit morphology. frontiersin.org |
By carefully selecting and optimizing electrolyte additives, it is possible to significantly improve the quality of the zinc deposit, thereby enhancing the cycle life, efficiency, and safety of zinc-bromide batteries. oaepublish.com
Performance Metrics and Long-Term Stability Studies of this compound Batteries
The viability of this compound batteries for practical energy storage applications is determined by a range of performance metrics and their ability to maintain performance over many charge-discharge cycles.
Recent advancements have demonstrated impressive cycle life. For example, a flowless zinc-bromide battery equipped with a novel nitrogen-doped mesoporous carbon-coated graphite felt electrode achieved a record 10,000 charge cycles. manufacturingtodayindia.com Another study on a modified electrode for zinc-bromine flow batteries showed a cumulative plating capacity over 2,300 hours. researchgate.net Some commercial non-flow zinc-bromide batteries claim a lifetime of over 5,000 cycles or 20 years. wikipedia.org
The efficiency of a this compound battery is typically assessed using two key metrics: coulombic efficiency and energy efficiency.
Coulombic Efficiency (CE) is the ratio of the total charge extracted from the battery during discharge to the total charge supplied during the preceding charge. It is a measure of the charge reversibility of the electrochemical reactions. High coulombic efficiency indicates minimal charge loss due to side reactions, such as the self-discharge caused by bromine crossing over and reacting directly with the zinc electrode. iieta.org Recent research has reported coulombic efficiencies of up to 98% in static membrane-free zinc-bromide batteries with high-concentration electrolytes. rsc.org Another study on a flowless zinc-bromide battery reported a coulombic efficiency of 96%. manufacturingtodayindia.com
Energy Efficiency (EE) , also known as round-trip efficiency, is the ratio of the electrical energy delivered by the battery during discharge to the electrical energy required to charge it. It accounts for both coulombic losses and voltage losses due to internal resistance and overpotentials. This compound batteries typically have energy efficiencies in the range of 65% to 80%. iieta.orgsolarkobo.com A static membrane-free zinc-bromide battery with a high-concentration hybrid electrolyte has demonstrated an energy efficiency of 88%. rsc.org Some systems can achieve energy efficiencies of up to 80%. solarkobo.com
The following table summarizes some reported efficiency values for different this compound battery configurations:
| Battery Configuration | Coulombic Efficiency (%) | Energy Efficiency (%) | Source(s) |
| Static Membrane-Free with High Concentration Electrolyte | 98 | 88 | rsc.org |
| Flowless with NMC/GF Electrode | 96 | 76 | manufacturingtodayindia.com |
| Modified Electrode Flow Battery | >97.4 (average) | - | researchgate.net |
| General this compound Flow Batteries | - | ~70-80 | solarkobo.com |
The operating temperature can influence the performance of this compound batteries, although they are generally less sensitive to temperature fluctuations compared to some other battery types. The typical operating temperature range for this compound batteries is between 20°C and 50°C. sandia.gov
Temperature affects several aspects of the battery's operation:
Electrolyte Resistivity: At lower temperatures, the resistivity of the electrolyte increases, which can lead to lower voltaic efficiency. sandia.gov
Bromine Transport: Lower temperatures can slow the transport of bromine, which in turn can lead to higher coulombic efficiency. sandia.gov
Reaction Kinetics: Higher temperatures generally improve electrochemical reaction kinetics and can enhance performance. researchgate.net
Self-Discharge: In hotter conditions, the self-discharge rate may be higher. vertiv.com
Interestingly, the effects of temperature on voltaic and coulombic efficiencies can partially offset each other. sandia.gov For instance, while lower temperatures increase electrolyte resistance (reducing voltaic efficiency), they also slow bromine transport (increasing coulombic efficiency). sandia.gov Conversely, at higher temperatures, the resistance decreases while bromine transport increases. sandia.gov Some studies have shown that low temperatures can induce smaller and denser zinc nuclei, which helps to prevent dendrite formation. acs.org Research has also been conducted to develop low-temperature complexing agents to enable zinc-bromide flow batteries to operate efficiently even at -20°C. rsc.org
Modeling and Simulation of this compound Energy Storage Systems
Mathematical modeling and simulation are crucial tools for understanding, optimizing, and predicting the performance of this compound energy storage systems. These models can range from detailed electrochemical models to simpler equivalent circuit models. mdpi.com
Electrical models are essential for designing battery management systems (BMS) and for simulating how a battery will perform in a specific application, such as in conjunction with a photovoltaic system or for grid services like peak shaving. mdpi.com
A common approach to electrical modeling is the use of equivalent circuit models. These models typically consist of a voltage source representing the open-circuit voltage (OCV), an internal resistance, and one or more RC (resistor-capacitor) circuits to capture the transient voltage response of the battery. um.edu.mo
A key aspect of battery modeling is the accurate prediction of the State of Charge (SOC). The SOC represents the available capacity of the battery as a percentage of its maximum capacity. Research has shown that for this compound batteries, the open-circuit voltage is a direct function of the battery's SOC. mdpi.comresearchgate.net The internal resistance of the battery is also a function of the SOC at a constant temperature. researchgate.net
Various methods are employed for SOC estimation, including:
Model-Based Approaches: These methods use the battery's electrical model to estimate SOC. Techniques like the Kalman filter can be used to adjust the estimated SOC based on the measured battery current, improving the accuracy of the prediction. mdpi.comresearchgate.net
Data-Driven Approaches: These methods use algorithms and large datasets of measured battery data to "learn" the battery's behavior and predict the SOC. researchgate.net
Accurate SOC estimation is complicated by factors such as battery aging, ambient temperature, and the specific charge/discharge profile. researchgate.net Therefore, advanced models often incorporate these factors to provide a more reliable prediction of the battery's state.
Application of Kalman Filtering Techniques for SOC Adjustment
The accurate estimation of the State of Charge (SOC) is critical for the safe and efficient operation of battery energy storage systems. The Kalman filter, an algorithm that uses a series of measurements observed over time, containing statistical noise and other inaccuracies, produces estimates of unknown variables that tend to be more accurate than those based on a single measurement alone. In the context of zinc-bromine batteries (ZBBs), the Kalman filter has been adapted to adjust the estimated SOC, accounting for the dynamic nature of the battery's internal state.
One of the challenges in managing ZBBs is that the open-circuit voltage and internal resistance are functions of the battery's SOC. Researchers have analyzed and modeled this compound energy storage for applications such as electric vehicles, demonstrating the utility of Kalman filtering. For instance, a study by Manla et al. adopted a Kalman filtering technique to adjust the estimated SOC in real-time based on the battery's current. mdpi.com This approach allows for a more precise representation of the battery's condition, which is essential for optimizing performance and extending the battery's lifespan. The core of the Extended Kalman Filter (EKF) involves comparing the predicted value of the battery's state with the measured value and adjusting the estimate based on the error, with the Kalman gain determining the magnitude of the correction. e3s-conferences.org This method is particularly suitable for the non-linear dynamics observed in battery systems. e3s-conferences.org
The Kalman filter algorithm estimates the state of a linear dynamic system from noisy measurements, making it effective for dynamically estimating a battery's SOC, even with inaccurate initial conditions. mathworks.com The algorithm works in two main steps: prediction and correction. First, it predicts the current state, output, and error covariance. Second, it corrects the state estimation and error covariance using a measurement of the physical system's output. e3s-conferences.org This iterative process allows for continuous adjustment and a more accurate SOC value. The adaptability of the Kalman filter makes it a valuable tool for managing the complexities of zinc-bromine battery systems.
Non-Flow Zinc-Bromine Battery Architectures
Traditional zinc-bromine batteries are typically flow batteries, which require pumps, reservoirs, and complex plumbing to circulate the electrolyte. While effective, these systems can be expensive and prone to failure. In contrast, non-flow or static zinc-bromine battery architectures offer a simplified design with lower manufacturing costs and improved safety. fishersci.sersc.org These designs eliminate the need for the auxiliary components found in flow batteries, leading to a more compact and reliable energy storage solution. jenergychem.com
The development of non-flow ZBBs has been driven by the need for cost-effective and scalable energy storage. researchgate.net A key innovation in this area is the "minimal architecture" zinc-bromine battery (MA-ZBB), which features a single-chamber, membrane-free design. nih.gov This simplified architecture reduces capital costs and potential points of failure. nih.gov Non-flow ZBBs often utilize a gelled electrolyte or advanced electrode materials to manage the bromine and prevent the shuttle effect, a common issue in traditional designs where bromine crosses over from the cathode to the anode, causing self-discharge. arxiv.org
A critical component in the advancement of non-flow ZBBs is the development of high-performance cathode hosts that can effectively manage the bromine chemistry. The ideal cathode host should possess both strong adsorption capabilities to confine the bromine and catalytic activity to facilitate the bromine redox reactions. This dual-function "adsorption-catalysis" approach is key to overcoming the challenges of the polybromide shuttle effect and sluggish reaction kinetics. fishersci.se
Researchers have explored various materials for this purpose. For example, ZIF-8-derived porous carbon (ZPC) has been used as a host material for the halogen cathode. This material effectively suppresses the polybromide/polyiodide shuttle through a combination of chemisorption and physical adsorption. mdpi.com In one study, a zinc-bromine battery utilizing a ZPC host achieved a specific capacity of 345 mAh g⁻¹ at a current density of 1 A g⁻¹ and demonstrated remarkable stability over 3000 cycles. mdpi.com Another promising material is Ti2CTx MXene, which, when used as a cathode host, led to a capacity retention of 87% after 3000 cycles. researchgate.net The following table summarizes the performance of different adsorption-catalysis cathode hosts in non-flow ZBBs.
| Cathode Host Material | Specific Capacity | Current Density | Cycle Life | Capacity Retention |
|---|---|---|---|---|
| ZIF-8-derived porous carbon (ZPC) | 345 mAh g⁻¹ | 1 A g⁻¹ | 3000 cycles | 80% |
| Ti2CTx MXene | Not specified | Not specified | 3000 cycles | 87% |
| exCOF | 220 mAh g⁻¹ | Not specified | Not specified | 83% |
Two-dimensional metal-organic frameworks (2D MOFs) have emerged as a highly promising class of materials for use as cathode hosts in non-flow ZBBs. fishersci.sersc.org These materials possess a unique combination of properties, including high surface area, tunable porosity, and the presence of catalytically active metal centers, which make them ideal for the adsorption-catalysis strategy. sfb-taco.atmdpi.com
A notable example is the use of a 2D conjugated nickel polyphthalocyanine (NiPPc) as a cathode host. fishersci.sersc.org Experimental and theoretical studies have shown that the atomically dispersed Ni–N4 sites within the NiPPc structure act as effective centers for the bromine redox reactions. fishersci.sersc.org Simultaneously, the strong polarity of the material allows for the efficient adsorption of bromine and polybromides, significantly mitigating the shuttle effect. fishersci.sersc.org
Spectroscopic Characterization and Structural Elucidation of Zinc Bromide Systems
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the bonding environments and structural dynamics of zinc bromide species.
Raman spectroscopy is particularly effective for studying the stepwise formation and equilibria of this compound complexes in solution. cdnsciencepub.comdtic.mil In aqueous and non-aqueous solvents, this compound can exist in equilibrium with various complex ions.
In dimethylsulfoxide (DMSO), Raman studies have identified the presence of four distinct this compound complexes: [ZnBr]⁺, ZnBr₂, [ZnBr₃]⁻, and [ZnBr₄]²⁻. cdnsciencepub.comcdnsciencepub.com The stepwise formation of these complexes can be monitored, and their respective formation constants estimated using factor analysis of the Raman spectra. cdnsciencepub.com The spectra suggest that the coordination of the zinc ion changes from octahedral in the solvated Zn²⁺ ion to tetrahedral in the bromide complexes. cdnsciencepub.comdtic.mil The appearance of a peak at 166 cm⁻¹ at higher bromide-to-zinc ratios confirms the existence of the tetrahedral [ZnBr₄]²⁻ complex. dtic.mil
In aqueous solutions, Raman spectroscopy has also been used to identify and quantify the various bromozincate species. acs.orgresearchgate.netosti.gov Studies have successfully characterized the mono-, di-, tri-, and tetrabromo complexes of zinc in water by analyzing spectral changes with solution composition and temperature. acs.orgosti.gov For example, a study of this compound solutions with added salts like potassium bromide (KBr) and N-methyl, N-ethyl morpholinium bromide (MEMBr) used Raman peak heights and deconvolution to determine the quantitative distribution of species such as Zn²⁺(aq), [ZnBr]⁺, ZnBr₂(aq), [ZnBr₃]⁻, and [ZnBr₄]²⁻. researchgate.netosti.gov The addition of bromide ions shifts the equilibrium towards the formation of higher-order bromide complexes. researchgate.net The intensity of the Raman peak at approximately 198 cm⁻¹ shows a linear relationship with the concentration of this compound, making it a useful tool for quantitative analysis. echemmat.com
Table 1: Raman Frequencies for this compound Species in Aqueous Solution acs.org
| Species | Symmetrical Stretching Frequency (cm⁻¹) | Bending Frequency (cm⁻¹) |
|---|---|---|
| ZnBr₂ | 206 (polarized) | 60 (polarized), 250 (depolarized) |
| [ZnBr₃]⁻ | 183 (polarized) | 71 |
| [ZnBr₄]²⁻ | 172 (polarized) | 60 |
Data sourced from a comprehensive Raman study of aqueous zinc and cadmium bromide solutions. acs.org
FT-IR spectroscopy is instrumental in characterizing the formation of coordination compounds between this compound and various organic ligands. libretexts.org By analyzing shifts in the vibrational frequencies of the ligand and the appearance of new bands, researchers can confirm coordination and deduce information about the bonding. academie-sciences.frresearchgate.net
For instance, in the synthesis of this compound complexes with Schiff base ligands, FT-IR spectra provide evidence of coordination. tandfonline.comnih.gov Similarly, the FT-IR spectrum of a complex formed between this compound and 2,6-bis(tert-butylthiomethyl)pyridine shows characteristic bands at 1599 cm⁻¹ (ν(C=N)), 585 cm⁻¹ (ν(M–N)), and 428 cm⁻¹ (ν(M–S)), confirming the coordination of the ligand to the zinc center. academie-sciences.fr
FT-IR is also used to study the interaction between this compound and polymer matrices. In composites of ZnBr₂ and poly(vinyl alcohol) (PVA), the shifting and change in broadness of the PVA hydroxyl band upon addition of the salt confirm the complexation between the polymer and the zinc salt. worldscientific.comresearchgate.net In the study of zinc(II) halide complexes with 4-acetylpyridine, FT-IR spectra, recorded as KBr discs, were analyzed to understand the structure-spectra correlations. dergipark.org.tr The synthesis of nanostructures of this compound complexes via sonochemical methods is also characterized using FT-IR spectroscopy. nih.gov
Table 2: Selected FT-IR Bands for [ZnBr₂(C₁₅H₂₅NS₂)] Complex academie-sciences.fr
| Vibration | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=N) | 1599 |
| ν(M–N) | 585 |
| ν(M–S) | 428 |
| νₐₛᵧₘ(C–S) | 766 |
The ligand is 2,6-bis(tert-butylthiomethyl)pyridine. Data sourced from a study on tridentate-coordinated transition-metal complexes. academie-sciences.fr
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in solid-state materials and provides crucial information about atomic coordination in solution.
The structure of anhydrous ZnBr₂ has been determined by SCXRD. wikipedia.orgmaterialsproject.org It crystallizes in a structure where four tetrahedral zinc centers share three vertices to form "super-tetrahedra" with a nominal composition of {Zn₄Br₁₀}²⁻, which are interconnected to create a three-dimensional network. wikipedia.org Another reported structure for anhydrous ZnBr₂ is trigonal, consisting of two-dimensional sheets of edge-sharing ZnBr₆ octahedra, with Zn-Br bond lengths of 2.65 Å. materialsproject.org Gaseous ZnBr₂ is a linear molecule with a Zn-Br bond length of 221 pm. wikipedia.org The dihydrate, ZnBr₂·2H₂O, has a double-salt structure best described as ([Zn(H₂O)₆]²⁺)₂([Zn₂Br₆]²⁻). wikipedia.org
SCXRD is also essential for characterizing this compound coordination complexes. rsc.org For example, the structures of complexes formed between ZnBr₂ and Schiff base ligands have been shown to feature a zinc atom in a tetrahedral coordination environment. tandfonline.comnih.gov In a complex with 2-amino-1,3,4-thiadiazole (B1665364), [ZnBr₂L₂], the zinc cation is coordinated by two nitrogen atoms from the thiadiazole ligands and two bromide anions. buxdu.uz Similarly, studies on this compound with various ligands, including thiosemicarbazide (B42300) and triphenylphosphine (B44618), have revealed distorted tetrahedral coordination geometries around the zinc(II) ion. chemmethod.com The reaction of ZnBr₂ with ionic liquids like tetraethylammonium (B1195904) bromide ([N₂,₂,₂,₂]Br) and 1-hexyl-1-methylpyrrolidinium bromide ([C₆MPyrr]Br) in aqueous solution yields crystals of [N₂,₂,₂,₂]₂[Zn₂Br₆] and [C₆MPyrr]₃[Zn₂Br₇] respectively, whose structures have been confirmed by SCXRD. rsc.orgresearchgate.netrsc.org
Table 3: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Anhydrous ZnBr₂ | Monoclinic | C2/c | Corner-sharing ZnBr₄ tetrahedra | materialsproject.org |
| Anhydrous ZnBr₂ | Trigonal | R-3m | Edge-sharing ZnBr₆ octahedra | materialsproject.orgmaterialscloud.org |
| [ZnBr₂L¹] | Tetrahedral | - | Zn atom in tetrahedral coordination | tandfonline.com |
| [N₂,₂,₂,₂]₂[Zn₂Br₆] | - | - | Dizinchexabromide dianion | rsc.org |
| [C₆MPyrr]₃[Zn₂Br₇] | - | - | Dizincheptabromide anion | rsc.org |
L¹ = 2-[(3-dimethylaminopropylimino)methyl]phenol
Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases present in a bulk sample and to analyze its morphology and crystallite size. creative-biostructure.comcosmosjournal.inamericanpharmaceuticalreview.com It is particularly useful when growing single crystals is not feasible. creative-biostructure.com
PXRD is used to confirm the crystalline nature and phase purity of synthesized this compound materials and their composites. cosmosjournal.in For example, in the synthesis of nanostructures of zinc complexes, PXRD patterns are used to characterize the resulting materials. nih.gov The technique has been employed to study this compound supported on β-zeolite catalysts, where the characteristic peaks of the β-zeolite structure confirmed that the support's framework was maintained after impregnation with ZnBr₂. ui.ac.id The absence of sharp diffraction peaks for ZnBr₂ in these patterns suggested that it was present in an amorphous state or as a highly dispersed mono- or multilayer on the zeolite surface. ui.ac.id PXRD is also used in the analysis of products from solid-state reactions involving this compound, such as the synthesis of Zn₃WN₄, to confirm phase purity and study reaction pathways. rsc.org
X-ray diffraction studies on concentrated solutions provide direct structural information about the average coordination environment of ions in the liquid state. aip.org Studies of concentrated aqueous solutions of this compound have shown that the zinc ion is typically four-coordinated. aip.orgaip.org In these solutions, the zinc is coordinated on average by two bromide ions and two oxygen atoms from water molecules. aip.org
When the bromide-to-zinc ratio is increased, for instance by adding hydrobromic acid, the coordination of zinc becomes dominated by bromide ions. aip.orgaip.org However, in such highly concentrated solutions, it is considered inaccurate to describe the structure in terms of discrete [ZnBr₄]²⁻ ions, as significant ion sharing and network formation occur, analogous to the structures in crystalline zinc halides. aip.org The analysis of radial distribution functions derived from the diffraction data allows for the determination of interatomic distances, such as the Zn-Br and Zn-O bond lengths in the solution complexes. aip.org Molecular dynamics simulations combined with anomalous X-ray diffraction on saturated ZnBr₂ solutions (approximating ZnBr₂·3H₂O) suggest that octahedral coordination of Zn²⁺ is the predominant geometry, with evidence for polymer-like chains where water molecules and bromide ions bridge the zinc centers. aip.org Studies on molten ZnBr₂ and ZnBr₂-KBr melts also indicate that zinc atoms are tetrahedrally coordinated by bromide atoms, forming clusters or network structures by sharing bromine atoms between the tetrahedral units. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in solution. Different nuclei within a molecule resonate at distinct frequencies, providing detailed information about their chemical environment.
¹H and ¹³C APT NMR in this compound Complex Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic ligands that coordinate with this compound.
¹H NMR Spectroscopy: The ¹H NMR spectra of zinc(II) complexes, including those with bromide as a counter-ion, reveal important information about the ligand environment upon coordination to the zinc center. For instance, in a series of zinc(II) complexes with 3-bromo-5-chloro-salicylaldehyde and α-diimine ligands, the signals corresponding to the ligand protons were observed to shift downfield upon binding to the zinc ion, which is an expected outcome of coordination. rsc.org The disappearance of a broad peak corresponding to the phenol (B47542) hydrogen in the free ligand's spectrum indicates its deprotonation upon complex formation. rsc.org In another study of zinc(II) complexes with a benzohydrazide (B10538) derivative, the ¹H NMR spectra of all five zinc complexes showed singlet signals for the amide (NH) and isatin (B1672199) (NH) groups, with slight variations in their chemical shifts. ajol.info
¹³C APT NMR Spectroscopy: The Attached Proton Test (APT) is a ¹³C NMR experiment that distinguishes between carbon atoms based on the number of attached protons. ceitec.cz Methine (CH) and methyl (CH₃) groups typically show negative signals, while quaternary (C) and methylene (B1212753) (CH₂) groups exhibit positive signals. ceitec.cz This technique is valuable for assigning the carbon signals in the spectra of complex organic ligands. For example, in the characterization of a novel coumarin-triazole-thiophene hybrid, ¹³C APT NMR spectroscopy was used alongside ¹H NMR to confirm the structure of the synthesized compound. researchgate.net Similarly, the characterization of zinc(II) complexes with a Schiff base ligand utilized both ¹H and ¹³C NMR to confirm the proposed structures. arabjchem.orgresearchgate.net The chemical shifts in the ¹³C NMR spectra provide further evidence of the coordination environment around the zinc ion.
| Technique | Information Obtained | Example Application |
| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants, confirming ligand coordination. rsc.orgajol.info | Observed downfield shifts of ligand protons upon coordination to Zn(II). rsc.org |
| ¹³C APT NMR | Differentiates between CH, CH₂, CH₃, and quaternary carbons, aiding in the structural elucidation of ligands. ceitec.czresearchgate.net | Used to confirm the structure of a new coumarin-triazole-thiophene hybrid and Schiff base ligands in zinc complexes. researchgate.netarabjchem.org |
³¹P{¹H} NMR for Characterization of Phosphine (B1218219) Ligands in Complexes
Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing coordination complexes containing phosphine ligands. The chemical shift (δ) of the phosphorus signal provides direct insight into the coordination state of the phosphine ligand to the metal center.
In the study of zinc(II) complexes with a benzohydrazide derivative and various phosphine co-ligands, ³¹P{¹H} NMR was used to confirm the coordination of the phosphine ligands. ajol.info For instance, the complex with two triphenylphosphine (PPh₃) ligands, [Zn(L)(PPh₃)₂]Cl₂, showed a single prominent signal at δ = 25.69 ppm, indicating the equivalence of the two phosphorus atoms in a tetrahedral geometry. ajol.info Similarly, complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,2-bis(diphenylphosphino)propane (B104824) (dppp) each displayed a single signal, suggesting that both phosphorus atoms of the ligand are coordinated to the zinc center. ajol.info
Furthermore, ³¹P NMR can be used to study ligand exchange reactions and the relative binding affinities of different phosphine ligands to a metal center. osti.gov The chemical shifts of both the complexed and free phosphine ligands can provide information about the strength of the metal-phosphine bond. osti.gov
| Complex | ³¹P Chemical Shift (δ, ppm) | Inference |
| [Zn(L)(PPh₃)₂]Cl₂ | 25.69 | Equivalence of two PPh₃ ligands in a tetrahedral geometry. ajol.info |
| [Zn(L)(dppe)]Cl₂ | 29.97 | Bidentate chelation of the dppe ligand. ajol.info |
| [Zn(L)(dppp)]Cl₂ | 57.70 | Bidentate chelation of the dppp (B1165662) ligand. ajol.info |
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy techniques provide high-resolution images of a material's surface topography and microstructure.
Scanning Electron Microscopy (SEM) of Electrodeposits and Material Morphology
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of materials, including zinc electrodeposits from bromide baths. The morphology, such as grain size, uniformity, and the presence of any defects, significantly influences the properties of the electrodeposited layer, particularly its corrosion resistance. tsijournals.comjocpr.com
Studies on the electrodeposition of zinc from acid bromide baths have utilized SEM to characterize the resulting zinc coatings. For example, SEM analysis of zinc electrodeposits from a bromide bath showed that the surface morphology can vary with deposition conditions. tsijournals.com In one study, deposits formed under certain conditions exhibited non-uniform, slightly large crystals, while others showed a regular, uniform arrangement of crystals, indicating better throwing power of the plating bath. tsijournals.com The addition of substances like polyethylene (B3416737) glycol to the bromide bath has also been shown to affect the morphology of the nano-crystalline zinc coatings, which was visualized using SEM. jocpr.com
In the context of zinc-bromine batteries, SEM has been employed to examine the morphology of zinc electrodeposits on the anode after charging. juniperpublishers.com This analysis helps in understanding and mitigating issues like dendrite formation. juniperpublishers.com The morphology of the zinc particles can be viewed at various magnifications to assess their structure and homogeneity. juniperpublishers.com
Other Advanced Characterization Techniques
Beyond NMR and electron microscopy, other spectroscopic methods are employed to probe the electronic and optical properties of this compound systems.
UV-Vis Spectroscopy for Electronic and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and optical properties of this compound complexes. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectra of zinc(II) complexes can confirm the coordination of ligands and provide insights into the electronic structure of the complex. For instance, the stability of this compound complexes in solution can be monitored over time using UV-Vis spectroscopy; the absence of significant changes in the spectra indicates the stability of the complexes. nih.gov
Furthermore, UV-Vis spectroscopy is used to study the photoluminescent properties of these complexes. nih.gov this compound complexes with different substituted ligands have been shown to exhibit interesting photoluminescent behavior at room temperature. For example, a series of this compound complexes showed strong emission peaks, with the position of the peak being influenced by the nature of the substituent group on the ligand. nih.gov Specifically, as the substituent groups changed from electron-withdrawing to electron-donating, the emission spectra were observed to redshift. nih.gov The technique is also fundamental in studying the interaction of these complexes with biological molecules like DNA. nih.gov In some cases, UV-Vis absorption measurements can also be used to determine the band gap of materials containing this compound, confirming their semiconductor nature. rsc.org
Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials like this compound and its derivatives. slideshare.net This method records the change in mass of a substance as a function of temperature or time in a controlled atmosphere. slideshare.netasminternational.org
Studies on zinc hydroxybromide show that the replacement of a hydroxyl group with a halogen, such as bromine, enhances the thermal stability of the compound. cdnsciencepub.com The thermal stability generally increases in the order of ε-Zn(OH)₂ < Zn₅(OH)₈Cl₂ < β-ZnOHCl < ZnOHF. cdnsciencepub.com The decomposition of these hydroxy compounds typically starts with dehydration, followed by other processes. cdnsciencepub.com
In the case of zinc halide derivatives, the general pattern of thermal stability is observed to be Me(OH)I < Me(OH)Br < Me(OH)Cl < Me(OH)F, where "Me" represents a metal like zinc. cdnsciencepub.com The decomposition of this compound derivatives often occurs via dehydroxylation. cdnsciencepub.com For instance, the thermogram of a zinc complex might show distinct decomposition steps at specific temperatures. researchgate.net Research on zinc(II) complexes has demonstrated high thermal stability, with decomposition starting at temperatures above 290 °C. nih.gov
A study on the thermal stability of various zinc compounds, including zinc chloride (a related zinc halide), showed that ZnCl₂ melts at 320 °C and begins to vaporize and partially oxidize to zinc oxide (ZnO) at temperatures above 400 °C. acs.org In contrast, zinc sulfate (B86663) (ZnSO₄) is stable up to 680 °C. acs.org The decomposition of hydrated zinc chloride does not directly yield anhydrous zinc chloride but rather zinc oxide. rsc.org
The table below summarizes the thermal decomposition data for a representative zinc complex, illustrating the multi-step degradation process.
Gas Sorption Analysis (e.g., BET, Langmuir) for Surface Area Determination of Porous Materials
Gas sorption analysis is a fundamental technique for characterizing the porosity and surface area of materials. scielo.org.mx The Brunauer-Emmett-Teller (BET) and Langmuir models are commonly applied to data from nitrogen adsorption-desorption isotherms at 77 K to determine these properties. rsc.orgupi.edu This is particularly relevant for porous materials synthesized using this compound as a mediator or as a component.
This compound has been effectively used as a mediator in the ionothermal synthesis of microporous polymers. rsc.org For example, in the synthesis of conjugated microporous polymers (CMPs) from 1,4-diacetylbenzene (B86990) (DAB), the use of this compound resulted in materials with significant microporosity. rsc.org The BET surface areas of these DAB-CMPs varied with the reaction conditions, with one of the highest reported surface areas being 651 ± 2 m²/g. rsc.orgrsc.org This was notably higher than materials synthesized using zinc chloride under similar conditions. rsc.org
The versatility of this compound as a mediator is further demonstrated in the synthesis of other porous materials. researchgate.net For instance, a Dicyanobenzene-Covalent Triazine Framework (DCNB-CTF) prepared using this compound exhibited a BET surface area of 1446 m²/g, which compares favorably to the 920–1123 m²/g range reported for the same material synthesized with zinc chloride. rsc.orgresearchgate.net Similarly, a 1,3,5-triacetylbenzene (B188989) (TAB) based CMP synthesized with this compound showed a higher BET surface area (1373 ± 11 m²/g) than that prepared with zinc chloride (929 ± 6 m²/g). rsc.org
The table below presents a selection of porous materials synthesized using this compound and their corresponding BET and Langmuir surface areas, highlighting the effectiveness of this compound in producing high-surface-area materials.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, which is essential for verifying its stoichiometry and purity. mt.com For this compound systems, this can involve determining the content of zinc, bromine, and other elements like carbon, hydrogen, nitrogen, and sulfur in organic complexes. mt.comintertek.com
In the characterization of newly synthesized zinc(II) complexes, elemental analysis provides crucial data to confirm the proposed chemical formula. researchgate.net For example, the elemental analysis of zinc(II) 4-bromobenzoate (B14158574) complexes with various organic ligands helps to establish the coordination of the ligands to the zinc center. researchgate.net Similarly, for this compound complexes with ligands like 2-amino-1,3,4-thiadiazole, elemental analysis is used alongside spectroscopic and diffraction techniques to confirm the final structure. researchgate.net
It is important to note that for porous materials, the presence of adsorbed substances like water can affect the accuracy of combustion analysis for determining elemental composition. rsc.org Therefore, proper sample handling and consideration of potential interferences are necessary for obtaining reliable compositional data.
The following table shows a hypothetical example of elemental analysis data for a this compound complex, comparing the calculated and found percentages of each element.
Theoretical and Computational Studies on Zinc Bromide Systems
Quantum Chemical Calculations (Density Functional Theory – DFT)
Structural Optimization and Electronic Property Elucidation of Zinc Bromide Complexes
DFT calculations are extensively used to determine the optimized geometries of this compound complexes. For instance, in a study of a mononuclear heteroleptic complex, bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II), DFT/B3LYP/6-31++G(d,p) computations revealed that the complex contains two ligands monocoordinated through a nitrogen atom, with the zinc cation's coordination sphere completed by two bromide anions. buxdu.uz The calculated Zn-N and Zn-Br bond lengths were found to be approximately 2.01–2.04 Å and 2.4 Å, respectively. buxdu.uz These computational findings are often validated by comparison with experimental data from techniques like X-ray crystallography. nih.govbuxdu.uz
The electronic properties of this compound complexes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also elucidated using DFT. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. ksu.edu.saresearchgate.net A small HOMO-LUMO gap generally indicates higher chemical reactivity. ksu.edu.sa For example, DFT calculations have been employed to study the electronic features of this compound complexes with ligands like 2,2′-biquinoline, providing insights into their molecular structure and vibrational frequencies. researchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Zn–N | 2.01–2.04 | |
| Zn–Br | ~2.4 | |
| N–Zn–N | ~114 | |
| Br–Zn–Br | ~114 | |
| N–Zn–Br | 106–110 |
Analysis of Reactivity Descriptors and Molecular Electrostatic Potential
Quantum chemical calculations provide valuable reactivity descriptors. These descriptors, derived from the electronic structure, help in predicting the reactivity and reactive sites of molecules. researchgate.net The molecular electrostatic potential (MEP) is a particularly useful tool that maps the electrostatic potential onto the electron density surface of a molecule. ksu.edu.sa The MEP surface allows for the visualization of electron-rich and electron-deficient regions, thereby identifying sites susceptible to electrophilic and nucleophilic attack. buxdu.uzacs.org
For a bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II) complex, theoretical calculations revealed a strong electrophilic nature. The most electron-rich sites were found on the bromide anions, while the most electron-deficient sites were on the NH2 hydrogen atoms not involved in intramolecular hydrogen bonding. buxdu.uz Such analyses are crucial for understanding the interaction of this compound complexes with other molecules and for predicting their chemical behavior. rsc.org
Thermochemical Analysis and Activation Barrier Calculations in Catalytic Cycles
For instance, in the zinc(II)-catalyzed oxidation of alcohols, DFT studies have been used to compare the energy profiles of different proposed mechanisms. rsc.orgresearchgate.net The energetic span model, which uses the energies of the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS), can be applied to the results of DFT calculations to determine the turnover frequency (TOF) of a catalytic cycle. acs.org This allows for a direct comparison between theoretical predictions and experimental kinetic data. chemrxiv.org In the context of zinc-based thermochemical cycles for hydrogen production, thermodynamic analysis helps in assessing the feasibility and efficiency of different reaction steps. mdpi.com
Mechanistic Investigations through Computational Modeling
Computational modeling, primarily using DFT, plays a pivotal role in elucidating the detailed mechanisms of reactions catalyzed by or involving this compound. These studies help in understanding the sequence of elementary steps, identifying key intermediates and transition states, and distinguishing between different possible reaction pathways.
Elucidating Reaction Pathways and Intermediate Species
Computational studies can map out the entire potential energy surface of a reaction, revealing the most likely reaction pathway. rsc.org This involves locating and characterizing all stationary points, including reactants, products, intermediates, and transition states. rsc.orgsolubilityofthings.com For example, in the zinc-catalyzed reductive coupling of alkyl iodides with alkynes, DFT calculations were used to explore possible reaction routes, including one involving the reduction of C-I by metallic zinc and another involving the addition of reduced iron species. researchgate.net
Comparative Studies of Inner-Sphere, Outer-Sphere, and Intermediate-Sphere Mechanisms
A key aspect of mechanistic investigation is determining the nature of the substrate's interaction with the metal catalyst. Computational studies allow for the direct comparison of different mechanistic manifolds, such as inner-sphere, outer-sphere, and intermediate-sphere mechanisms. rsc.orgresearchgate.net
Inner-sphere mechanisms involve the direct coordination of the substrate to the metal center. chemtube3d.com
Outer-sphere mechanisms occur without direct coordination of the substrate. researchgate.net
Intermediate-sphere mechanisms involve the coordination of a hydrogen acceptor to the metal, with hydrogen transfer occurring to this acceptor instead of the metal. rsc.orgrsc.org
A theoretical study on the Zn(II)-catalyzed oxidation of alcohols by H₂O₂ found that an intermediate-sphere mechanism, where hydrogen is transferred from the alcohol to the coordinated H₂O₂, is kinetically preferred over a competitive inner-sphere mechanism that involves β-hydride elimination. rsc.orgresearchgate.netrsc.org The calculated activation barrier for the intermediate-sphere pathway was found to be significantly lower than that for the inner-sphere pathway, suggesting it is the more plausible mechanism under the studied reaction conditions. rsc.orgrsc.org These comparative studies are essential for a fundamental understanding of how this compound facilitates chemical transformations.
| Mechanism | Step | Activation Barrier (kcal/mol) |
|---|---|---|
| Inner-Sphere (β-hydride elimination) | Aldehyde formation | 31.78 |
| Intermediate-Sphere (H-shift to H₂O₂) | Aldehyde formation | 22.63 |
| Ester formation | 21.99 |
Simulation of Electrochemical Behavior in this compound Systems
Theoretical and computational modeling is crucial for understanding and optimizing the performance of this compound systems, particularly in the context of zinc-bromine flow batteries (ZBFBs). Mathematical models are developed to calculate key performance indicators such as current distribution, voltage, and energy efficiencies under various operating conditions. mdpi.comresearchgate.net These models serve as predictive tools for designing and scaling up ZBFB cells and for selecting optimal operational parameters. mdpi.com
A common approach involves using a simplified mathematical model based on Ohm's law and the principle of charge conservation at the electrodes. mdpi.comresearchgate.net This allows for the calculation of charge and discharge behaviors in a single cell by considering the simplified polarization characteristics of the electrodes. mdpi.com For multi-cell stacks, an equivalent circuit model is often employed. This model represents the stack as a combination of single cells interconnected by the resistances of the electrolyte streams in the inlet and outlet, which accounts for shunt currents. mdpi.comresearchgate.net Such models have been validated by comparing their predictions with experimental measurements of charge-discharge cycles. mdpi.com
More advanced models delve into the specifics of mass transfer and reaction kinetics. For instance, models have been developed to account for a porous layer on the bromine electrode and a porous separator to predict their influence on cell performance during charging and discharging. mdpi.com Other studies have focused on modeling the system for specific applications, like electric vehicles, where the open-circuit voltage and internal resistance are treated as functions of the battery's state of charge (SOC). researchgate.net Computational fluid dynamics (CFD) software like COMSOL Multiphysics and ANSYS Fluent are also utilized to simulate the electrochemical behavior and fluid dynamics within the cell. lancs.ac.uk
Computational methods, especially Density Functional Theory (DFT), are instrumental in elucidating the atomic-level processes of adsorption and catalysis at the electrode-electrolyte interfaces in this compound systems. These models are key to understanding and mitigating issues like zinc dendrite formation and sluggish bromine reaction kinetics. acs.org
DFT calculations have revealed that modifying electrode surfaces with specific functional groups can significantly enhance performance. For example, incorporating nitrogen-containing functional groups onto carbon electrodes has been shown to increase the adsorption energy for zinc atoms. acs.org This enhanced adsorption promotes a more compact and uniform deposition of zinc, thereby suppressing the growth of dendrites that can cause short circuits. acs.org Theoretical studies have similarly demonstrated that N-rich defects on electrodes not only increase zinc adsorption capacity but also create more nucleation sites for zinc deposition. acs.org
| Modeling Technique | Focus Area | Key Findings | Reference |
|---|---|---|---|
| Equivalent Circuit Model | Single-cell and multi-cell stack performance | Predicts charge/discharge behavior, current, voltage, and energy efficiencies by considering Ohm's law and charge conservation. | mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Adsorption and catalysis at electrode surfaces | N-containing functional groups enhance Zn atom adsorption, promoting uniform deposition. Ni-N₄ sites act as effective catalysts for bromine redox reactions. | acs.orgrsc.org |
| Phase-Field Simulation | Mass transfer at electrode interfaces | Rough electrode surfaces improve the mass transport of Zn²⁺ ions, which helps to suppress dendrite formation. | acs.org |
| State of Charge (SOC) Modeling | Battery performance for vehicular applications | Models open-circuit voltage and internal resistance as direct functions of the battery's state of charge. | researchgate.net |
Crystal Packing Analysis through Computational Approaches (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
Computational chemistry provides powerful tools for analyzing the intricate three-dimensional arrangement of molecules in the crystalline state of this compound and its complexes. Hirshfeld surface analysis and energy framework calculations are prominent among these methods, offering quantitative insights into intermolecular interactions that govern crystal packing. researchgate.netresearchgate.netresearchgate.net
Hirshfeld surface analysis is used to partition crystal space, defining a unique volume for each molecule. By mapping properties like dnorm (normalized contact distance), di (internal distance), and de (external distance) onto this surface, it is possible to visualize and quantify all intermolecular contacts simultaneously. researchgate.netbuxdu.uz In studies of various this compound complexes, this analysis reveals the relative importance of different types of interactions. For instance, in the crystal structure of aqua[2,4,6-tris(pyridin-4-yl)-1,3,5-triazine]zinc(II) bromide, the main contacts contributing to crystal packing are H···H, Halide···H/H···Halide, C···H/H···C, and N···H/H···N. researchgate.netnih.goviucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a percentage breakdown of these interactions, offering a clear picture of the packing forces. nih.govscirp.org For example, in a zinc(II) complex of 3-aminopyridine (B143674) with bromide co-ligands, X---H interactions (where X can be H, C, N, etc.) are shown to be the dominant forces holding the molecules together. scirp.orgscirp.org
| This compound Complex | Dominant Intermolecular Contacts | Key Structural Features Stabilized by Contacts | Reference |
|---|---|---|---|
| aqua[2,4,6-tris(pyridin-4-yl)-1,3,5-triazine]zinc(II) bromide | H···H, Halide···H/H···Halide, C···H/H···C, N···H/H···N | 3D network stabilized by intramolecular hydrogen bonding and aromatic π-stacking. | researchgate.netnih.goviucr.org |
| bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II) | N–H···Br and N–H···N hydrogen bonds, S···Br interactions, π-π interactions | A 3D supramolecular structure formed through a variety of hydrogen bonds and other weak interactions. | buxdu.uz |
| Zn(3-aminopyridine)₂(Br)₂ | X---H (X = H, C, N, S) interactions are dominant, with significant S-H, H-H, and C-H contributions. | Molecular packing is driven equally by electrostatic and dispersion interactions. | scirp.orgscirp.org |
Environmental Considerations and Sustainability Aspects of Zinc Bromide Technologies
Life Cycle Assessment (LCA) of Zinc-Bromine Energy Storage
Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life. mdpi.com For zinc-bromine batteries, this includes the extraction and processing of raw materials, manufacturing of components, operational use, and finally, disposal or recycling. mdpi.comca.gov
The primary materials in a zinc-bromine battery are zinc and bromine, both of which are relatively abundant and widely available. sandia.govwikipedia.org This contrasts with some other battery technologies that rely on materials with more limited or geographically concentrated sources, which can pose supply chain risks. sustainability-directory.com The sustainability of sourcing these materials is a key advantage for zinc-bromine technology. custommarketinsights.com
However, the sourcing of all materials, including those for the bipolar electrodes (typically carbon-plastic composites) and polymer resins, must be considered. sandia.govresearchgate.net The environmental impact of producing these components can vary depending on the specific materials and manufacturing processes used. researchgate.net For instance, the use of titanium-based bipolar plates has a higher environmental impact compared to carbon-based alternatives. researchgate.net Supply chain analytics can help identify opportunities for sustainable sourcing of precursor materials and chemicals needed for electrolyte additives. energy.gov
Key Material Sourcing Considerations:
| Material | Sourcing Considerations |
| Zinc | Widely available, with established mining and refining processes. sandia.gov |
| Bromine | Abundant in seawater and brine deposits. sandia.gov |
| Carbon-Plastic Composites | Sourcing of polymers and carbon materials needs to be evaluated for environmental impact. sandia.govresearchgate.net |
| Polymers | The production of high-performance membranes and cell housing can be energy-intensive and require specialized chemicals. sustainability-directory.com |
Studies comparing the life cycle greenhouse gas (GHG) emissions of different battery technologies offer valuable insights into their relative environmental performance. A life cycle assessment comparing vanadium-redox, zinc-bromide, and all-iron flow batteries found that the production of zinc-bromide flow batteries resulted in environmental impacts at a level between the other two. ca.govca.gov
When compared to more established technologies like lithium-ion and lead-acid batteries, the GHG emissions profile of zinc-bromine batteries presents a complex picture. The production of a 28 kWh lithium-ion battery (LFP, NMC, or LMO) in China, for example, is estimated to generate between 2,705 and 3,061 kgCO2-eq. mdpi.com Lead-acid batteries are noted to generate 50% more CO2 emissions from cradle to grave than lithium-ion batteries. lithiumbalance.com While specific comparative data for zinc-bromine batteries can vary based on the study's scope and assumptions, their reliance on less energy-intensive materials for the electrolyte can be an advantage. researchgate.net However, the manufacturing of other components and the energy mix used in production are significant factors. researchgate.net
A comparative analysis of the global warming potential for different flow battery technologies showed that vanadium redox flow batteries had the highest impact at 184 kg CO2 eq/kWh, while zinc-bromine flow batteries had the lowest values for ozone depletion and freshwater ecotoxicity. researchgate.net
A comprehensive life cycle assessment of three flow battery chemistries (vanadium-redox, zinc-bromide, and all-iron) concluded that the production of the zinc-bromide flow battery exhibited environmental and human health impacts at a level between the other two. ca.govca.govenergizeinnovation.fund The production of vanadium-redox flow batteries showed the highest potential for human health hazards due to the toxicity of vanadium oxides. ca.govundecidedmf.com In contrast, the all-iron flow battery had the lowest impacts across several environmental indicators and potential human health hazards. ca.govca.gov
It's important to note that the environmental impacts of flow battery production can be significant and may exceed the benefits after a certain deployment threshold, estimated at around 200 gigawatt-hours (GWh) of installed capacity. ca.govca.gov
Management of Bromine and Polybromide Species in Flow Batteries
Effective management of bromine and its polybromide complexes is crucial for the safe and efficient operation of zinc-bromine flow batteries.
To minimize the self-discharge of the battery and reduce potential environmental and health hazards associated with bromine, complexing agents are added to the electrolyte. nih.govcore.ac.uk These agents, typically quaternary ammonium (B1175870) salts like N-methyl-N-ethylpyrrolidinium bromide (MEP), bind with bromine to form a dense, oily polybromide phase that separates from the aqueous electrolyte. nih.govcore.ac.uk This sequestration reduces the concentration of free bromine in the aqueous phase by as much as 100-fold, limiting its diffusion to the zinc electrode and its vapor pressure. nih.gov
The polybromide complex is stored in the electrolyte reservoir and circulated to the positive electrode during discharge. sandia.gov Research is ongoing to develop new and more effective bromine complexing agents that can operate over a wide range of temperatures and further improve battery performance. researchgate.netresearcher.life
Common Bromine Complexing Agents:
| Complexing Agent | Function |
| N-methyl-N-ethylpyrrolidinium bromide (MEP) | Forms a dense, oily polybromide phase, reducing bromine vapor pressure and self-discharge. nih.govcore.ac.uk |
| N-methyl-N-ethylmorpholinium bromide (MEM) | Another quaternary bromide salt used to sequester bromine. core.ac.uk |
| N‐methyl‐N, N‐bis(2‐hydroxyethyl)‐1‐propanaminium bromide (PMDA) | A novel hydrophilic complexing agent developed to manage bromine in a homogeneous posolyte. researchgate.netresearcher.life |
One of the significant sustainability advantages of zinc-bromine batteries is the potential for electrolyte recycling and reuse. custommarketinsights.com The electrolyte is not consumed during the battery's operation. sandia.gov At the end of the battery's life, the electrolyte can be removed and processed to be used in new batteries. sandia.govonetetra.com
Waste Management and End-of-Life Considerations for Zinc-Bromine Technologies
A key feature of zinc-bromine batteries is the potential for the electrolyte to be reclaimed and reused. onetetra.com One patented recovery process for used electrolyte involves a multi-step approach to regenerate the electrolyte for further use. google.com This process includes:
Bromine Neutralization: Excess bromine in the spent electrolyte is neutralized by adding zinc powder or zinc oxide. This reaction converts the bromine into zinc bromide. google.com
Deironing: Impurities such as ferrous ions, which may accumulate in the electrolyte, are removed. This is achieved by oxidizing the ferrous ions to ferric ions, which then precipitate as ferric hydroxide (B78521) and can be filtered out. google.com
Formation of Benign Aqueous Salt Upon Full Discharge
A significant environmental advantage of zinc-bromide battery technology is the state of the electrolyte upon full discharge. When the battery is completely discharged, the electrochemical reactions reverse, and the active materials—metallic zinc plated on the negative electrode and bromine complexed at the positive electrode—revert to their original ionic state within the electrolyte. bsef.comsandia.gov
The discharge process involves the plated metallic zinc dissolving back into the electrolyte as zinc ions (Zn²⁺), while the bromine (Br₂) is reduced back to bromide ions (Br⁻). google.com Consequently, the fully discharged electrolyte is an aqueous solution of this compound (ZnBr₂). bsef.com This this compound salt solution is considered benign, posing minimal risk to the environment. bsef.com This characteristic simplifies handling, transportation, and maintenance procedures, as the battery can be brought to a zero-volt state without damaging the system. google.com The ability to be left fully discharged indefinitely without harm is a distinct feature of this battery chemistry. google.com
Advanced Materials Science and Nanotechnology Applications
Zinc Bromide in Polymer Electrolyte Systems
This compound (ZnBr₂) has been investigated as a salt for solid polymer electrolytes (SPEs), particularly in systems based on Poly(ethylene oxide) (PEO). PEO is a popular polymer host due to its ability to dissolve a wide range of salts and its flexible ether linkages that facilitate ion transport. wikipedia.orgacs.orgnih.gov The interaction between the Zn²⁺ cations and the ether oxygen atoms in the PEO chains is a critical factor governing the properties of these electrolytes. wikipedia.org Strong interactions can lead to the formation of inter- or intra-chain crosslinks, which affects the polymer's crystallinity and, consequently, its ionic conductivity. wikipedia.org
However, PEO-based systems often suffer from low ionic conductivity at room temperature because of the semi-crystalline nature of the PEO matrix. nih.govmdpi.combiomedres.us Ion transport predominantly occurs in the amorphous regions of the polymer. biointerfaceresearch.com Therefore, a significant research focus has been on reducing the crystallinity of PEO to enhance ion mobility at ambient temperatures. nih.gov While ZnBr₂ can be incorporated into the PEO matrix to form a conductive medium, the resulting electrolyte is typically a highly crystalline material at room temperature, exhibiting a complex, multi-phase structure. wikipedia.org
The most common method for preparing Poly(ethylene oxide)/Zinc Bromide (PEO/ZnBr₂) solid polymer electrolytes is the solution-casting technique. wikipedia.org This process involves dissolving stoichiometric amounts of high-molecular-weight PEO and anhydrous ZnBr₂ in a suitable solvent, such as acetonitrile. The resulting homogeneous solution is then cast onto a flat surface (e.g., a Teflon dish) and the solvent is allowed to evaporate slowly in a controlled environment, such as a dry atmosphere or vacuum, to form a thin, self-standing film.
Characterization of these PEO/ZnBr₂ systems is crucial to understanding their potential as electrolytes. Key characterization techniques and findings include:
Structural Analysis: X-ray Diffraction (XRD) is employed to assess the crystallinity of the polymer electrolyte. The presence of sharp peaks in the XRD pattern of PEO-based electrolytes indicates a high degree of crystallinity, which is a known limitation for ionic conductivity at room temperature. science.gov The goal of many modifications, such as adding fillers or plasticizers, is to reduce the intensity of these crystalline peaks, thereby increasing the amorphous phase content. nih.gov
Electrochemical Characterization: Electrochemical Impedance Spectroscopy (EIS) is the primary technique used to measure the ionic conductivity of the electrolyte. For PEO/ZnBr₂ systems, the conductivity is highly dependent on temperature and the salt concentration (often expressed as the ratio of ethylene (B1197577) oxide units to zinc ions, n). Due to the high crystallinity, room temperature ionic conductivity is generally low but increases significantly as the temperature rises above the melting point of the PEO. wikipedia.org The mobility of charged species in the PEO-ZnBr₂ system is complex, potentially involving free Br⁻ ions, neutral ZnBr₂ species, and Zn²⁺ ions associated with the PEO chains. wikipedia.org
Below is an interactive table summarizing the typical properties of PEO/ZnBr₂ electrolyte systems based on characterization data.
| Property | Characterization Technique | Typical Observation in PEO/ZnBr₂ Systems | Reference |
| Physical State | Visual Inspection | Self-standing, flexible film | wikipedia.org |
| Structure | X-ray Diffraction (XRD) | Highly crystalline at room temperature | wikipedia.org |
| Phase Behavior | Differential Scanning Calorimetry (DSC) | Multi-phase structure with distinct melting transitions | wikipedia.org |
| Thermal Stability | Thermogravimetry (TG) | Addition of ZnBr₂ generally lowers the decomposition temperature of PEO | wikipedia.org |
| Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | Low at room temperature (e.g., 10⁻⁶ to 10⁻⁵ S/cm), increases with temperature | researchgate.net |
| Ion-Polymer Interaction | Fourier-Transform Infrared (FTIR) Spectroscopy | Strong interaction between Zn²⁺ cations and ether oxygens of the PEO chains | wikipedia.org |
Application of this compound in Radiation Shielding Materials
This compound is highly effective in radiation shielding applications, particularly for creating transparent barriers against gamma radiation. researchgate.netaip.org Its primary use in this field is in the form of a dense, aqueous solution for the viewing windows of "hot cells"—enclosures used for handling highly radioactive materials. wikipedia.orgresearchgate.net
The effectiveness of a material for gamma-ray shielding is dependent on its density and the atomic number of its constituent elements. The high solubility of this compound in water allows for the creation of extremely dense solutions (up to ~2.5 g/cm³), which are significantly more effective at attenuating radiation than water alone. aip.orggoogle.com These solutions provide a shielding equivalent comparable to concrete, allowing for windows and walls of the same thickness. google.com
A key advantage of this compound solutions over other transparent shielding materials, such as lead glass, is their resistance to darkening upon exposure to high levels of radiation. wikipedia.org While all glass will slowly discolor over time due to radiation damage, this compound solutions can maintain their clarity, ensuring long-term visibility into the hot cell. wikipedia.orggoogle.com
The formulation of a this compound radiation barrier is straightforward: it consists of a highly concentrated aqueous solution of ZnBr₂ contained within a tank-like window frame, typically constructed with specialized non-browning glass panes sealed against a durable liner. researchgate.netgoogle.com
Formulation: The solution is prepared by dissolving ZnBr₂ powder or anhydrous ZnBr₂ in distilled water to achieve a specific density. researchgate.netaip.org Concentrations are often expressed as a weight percentage (wt%). For example, solutions with densities of 1.8 g/cm³ correspond to a concentration of approximately 57.2 wt%. aesj.net To prevent discoloration caused by radiation-induced chemical reactions that can release free bromine, a stabilizing agent such as hydroxylamine (B1172632) hydrochloride is often added to the solution. google.com
Performance: The performance of the shield is quantified by its ability to attenuate radiation, which is measured by the linear attenuation coefficient (μ). This coefficient is dependent on the density of the solution and the energy of the gamma radiation. Studies have shown a direct correlation between the density of the ZnBr₂ solution and its attenuation coefficient; a higher density results in better shielding performance. researchgate.netaip.org For instance, a ZnBr₂ solution with a density of 1.6 g/cm³ can reduce the dose rate from a Cesium-137 source approximately 357 times more effectively than an equivalent thickness of water. aip.org Simulations and practical applications have demonstrated that a 1500 mm thick window filled with a 57.2% concentration ZnBr₂ solution can safely shield against a 1000 Curie Cobalt-60 source. aesj.net
The performance data for ZnBr₂ solutions as radiation shields are summarized in the interactive table below.
| Parameter | Value | Radiation Source | Reference |
| Concentration (wt%) | 57.2% | Cobalt-60 | aesj.net |
| Density (g/cm³) | 1.8 | Cobalt-60 | aesj.net |
| Linear Attenuation Coefficient (μ) for Cs-137 (cm⁻¹) | ~0.1254 | Cesium-137 | researchgate.net |
| Shielding Effectiveness vs. Water | ~357 times greater at 1.6 g/cm³ density | Cesium-137 | aip.org |
| Refractive Index | ~1.56 | Not Applicable | google.com |
| Resistance to Discoloration | High (compared to lead glass) | General Gamma Radiation | wikipedia.orggoogle.com |
This compound as a Precursor for Zinc Oxide Nanoparticles (ZnO-NPs)
This compound serves as a viable precursor salt for the synthesis of zinc oxide nanoparticles (ZnO-NPs). ZnO-NPs are highly valued for their unique semiconducting, piezoelectric, and optical properties, which enable a vast range of applications. scientificarchives.comrsc.org The synthesis process typically involves the chemical conversion of a zinc salt into zinc oxide through precipitation in a controlled environment. While zinc acetate (B1210297) and zinc nitrate (B79036) are commonly used, zinc halides like this compound can also be employed in these synthesis routes. nih.govfrontiersin.org
The choice of precursor can influence the morphology, size, and properties of the resulting nanoparticles. nih.gov Using ZnBr₂ as a starting material provides a source of zinc ions (Zn²⁺) that can be reacted with a hydroxyl source to first form a zinc hydroxide (B78521) precipitate, which is then converted to zinc oxide through thermal decomposition (calcination).
Several chemical synthesis methods can be adapted to use this compound as the zinc source. The most common and straightforward approach is the chemical precipitation method.
Chemical Precipitation Method:
Precursor Solution: An aqueous solution of this compound (ZnBr₂) is prepared by dissolving the salt in deionized water at a specific molar concentration.
Precipitation: A precipitating agent, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the ZnBr₂ solution under vigorous stirring. This reaction forms a white precipitate of zinc hydroxide (Zn(OH)₂). ZnBr₂(aq) + 2NaOH(aq) → Zn(OH)₂(s) + 2NaBr(aq)
Washing and Separation: The resulting precipitate is separated from the solution via centrifugation or filtration. It is then washed multiple times with distilled water and ethanol (B145695) to remove byproducts (like sodium bromide) and any unreacted reagents.
Calcination: The washed zinc hydroxide precipitate is dried in an oven and then calcined (heated at a high temperature, e.g., 400-600 °C). The heat causes the thermal decomposition of zinc hydroxide into zinc oxide nanoparticles and water vapor. Zn(OH)₂(s) → ZnO(s) + H₂O(g)
Other methods, such as sol-gel, hydrothermal, and solvothermal synthesis, can also be adapted for use with a this compound precursor. biomedres.usbiointerfaceresearch.commdpi.com These methods offer greater control over particle size, morphology, and crystallinity by varying parameters like temperature, pressure, reaction time, and the solvents or surfactants used. biointerfaceresearch.com
The ZnO-NPs synthesized from precursors like this compound have a wide array of advanced applications, stemming from their unique material properties. By providing the essential zinc component, ZnBr₂ is the foundational material for creating these functional nanostructures.
Biomedical Applications: ZnO-NPs are extensively researched for their therapeutic potential. They exhibit selective toxicity toward cancer cells by generating reactive oxygen species (ROS), making them promising agents for anticancer therapy. nih.govscientificarchives.comdovepress.com Their ability to be functionalized also allows them to be used as nanocarriers for targeted drug delivery, improving the efficacy of chemotherapeutic drugs. nih.govdovepress.com
Antimicrobial Agents: ZnO-NPs show potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. nih.govdovepress.com This property is utilized in developing antimicrobial coatings, textiles, and medical dressings to prevent infections. nih.govfrontiersin.org
Photocatalysis for Environmental Remediation: As a wide-bandgap semiconductor, ZnO is an excellent photocatalyst. rsc.org When illuminated with UV light, ZnO-NPs generate electron-hole pairs that produce ROS, which can degrade organic pollutants, such as dyes and pesticides, in wastewater. nih.gov This makes them valuable for environmental cleanup applications.
Biosensors and Bioimaging: The unique optical and electrical properties of ZnO-NPs make them suitable for fabricating highly sensitive biosensors for detecting biological molecules. scientificarchives.com Their photoluminescence also allows for their use as imaging agents in biological systems. dovepress.com
The role of this compound as a precursor is fundamental to these applications; it provides the raw material needed to construct the ZnO nanostructures that exhibit these valuable functionalities.
Advanced Applications of Derived ZnO-NPs (Linking to the role of ZnBr2 as a precursor)
Integration into Optoelectronic Devices and Sensor Technologies
This compound is utilized as a critical component in the development of sophisticated optoelectronic devices, particularly in the realm of perovskite light-emitting diodes (LEDs) and radiation sensors.
One of the significant challenges in developing stable perovskite LEDs is controlling the crystal structure and minimizing defects. Research has shown that the addition of this compound (ZnBr₂) can effectively regulate the crystal structures of phenethylammonium and bromine-chlorine mixed inorganic perovskites. This integration leads to morphological changes in the low-dimensional perovskite structures, such as the thickening of crystal structures and a higher degree of crystal arrangement. The addition of ZnBr₂ also addresses ion defect filling. These structural improvements result in enhanced device performance and stability. For instance, a ZnBr₂-assisted blue perovskite LED demonstrated significantly improved stability and performance metrics compared to devices without the additive.
| Performance Metric | ZnBr₂-assisted PEA-CsPbBrₓCl₃₋ₓ LED |
| Maximum Luminance | 1245 cd/m² |
| External Quantum Efficiency (EQE) | 1.30% |
| Spectral Shift (0.1 to 5.0 mA) | 3-nm red-shift |
Furthermore, this compound is a key constituent in the formulation of scintillator glasses used for radiation detection. Cerium-doped this compound-based glasses (e.g., Ce-doped 20CsBr-20BaBr₂-60ZnBr₂) have been synthesized and investigated for their photoluminescence and scintillation properties. These materials exhibit broad emissions due to the 5d–4f transitions of Ce³⁺ ions when irradiated with UV or X-rays, making them functional as materials for detecting ionizing radiation. Under alpha-ray exposure, these glasses have demonstrated a light yield, confirming their potential as scintillators.
Advanced Biomedical and Environmental Remediation Applications
While zinc-based compounds, particularly zinc oxide (ZnO) nanoparticles, are extensively researched for biomedical applications such as drug delivery, bioimaging, and as antibacterial agents, specific studies focusing on this compound nanoparticles for these purposes are not prominent in current research literature. The biocompatible nature of the zinc ion makes its complexes a subject of interest for bioimaging, but this research has not been specifically extended to this compound nanostructures.
In the area of environmental remediation, the direct application of this compound to treat pollutants is not a common strategy. However, nanostructures derived from zinc have been developed for such purposes. For example, synthetic zinc-ferrite (ZnFe₂O₄) redox nanomaterials have been evaluated for the degradation of pharmaceuticals like diclofenac (B195802) in water. These nanoparticles, which can be synthesized via various methods such as hydrothermal processes or co-precipitation using zinc and iron salts, have shown the ability to degrade approximately 90% of diclofenac within minutes without external oxidants. This demonstrates the potential of derived zinc-based nanostructures in advanced water treatment technologies. The use of this compound solutions to displace drilling mud in oil and gas wells is a widespread industrial application that helps manage wellbore conditions, representing an interface between industrial processes and environmental management.
This compound in Novel Material Formulations and Composites
This compound serves as a key ingredient and mediator in the creation of novel materials and composites with advanced properties.
A significant application is its use as a Lewis acid mediator in the ionothermal synthesis of conjugated microporous polymers. This method provides an efficient route to produce porous organic materials that are promising for applications requiring both porosity and electrical conductivity.
In the field of optoelectronics, ZnBr₂ is used as a crucial additive in the formulation of halide perovskite materials. Its inclusion helps to optimize and stabilize the crystal structure of perovskites, leading to the development of more efficient and durable light-emitting diodes (LEDs). Similarly, it is a primary component in the formulation of heavy-metal halide scintillator glasses, which are novel materials for radiation detection.
Furthermore, the choice of zinc salt, including this compound, has been shown to influence the morphology, crystallinity, and size of metal-organic framework (MOF) crystals, such as ZIF-8. The reactivity of ZnBr₂ was found to generate micron-sized crystals, demonstrating its role in tuning the properties of these highly porous materials for various applications.
Chemical Reactivity and Organic Transformations Mediated by Zinc Bromide
General Principles of Zinc Bromide Reactivity in Organic Media
This compound (ZnBr₂) is a versatile reagent in organic synthesis, primarily functioning as a Lewis acid. nih.govatamanchemicals.comreadthedocs.io Its Lewis acidic character stems from the electron-deficient nature of the zinc center, which can accept electron pairs from various organic functional groups. This interaction activates the substrate, facilitating a wide range of chemical transformations. In organic solvents, this compound is highly soluble, a property it shares with zinc chloride. thegoodscentscompany.comwikipedia.org This solubility allows it to be used in a homogeneous catalytic environment. rsc.org
The reactivity of this compound is often attributed to its ability to coordinate with carbonyl groups, activating them towards nucleophilic attack. rsc.orgsigmaaldrich.com This principle is fundamental to many of its applications in organic synthesis. Furthermore, this compound can be supported on materials like silica (B1680970) or montmorillonite (B579905) to create selective catalysts for specific reactions, such as the bromination of aromatic substrates. mdpi.com Its role extends to mediating and catalyzing complex multi-component reactions, showcasing its utility in constructing intricate molecular architectures. fishersci.nlnih.gov
Specific Organic Reactions and Transformations Facilitated by this compound
Reactions with Silacyclopropanes
This compound has been identified as an optimal catalyst for the stereospecific and regioselective reactions of silacyclopropanes with carbonyl compounds. nih.govatamanchemicals.comwikipedia.orgwikipedia.orgouhsc.edu This catalytic activity allows for the controlled ring-opening of the strained silacyclopropane (B577268) ring and subsequent reaction with an electrophile, such as an aldehyde or ketone.
The reaction typically involves the Lewis acidic this compound activating the carbonyl compound, making it more susceptible to nucleophilic attack by the silacyclopropane. This process leads to the formation of valuable organic structures, such as homoallylic ethers. wikipedia.orgresearchgate.net The stereospecificity of the reaction is a key feature, meaning the stereochemistry of the starting materials dictates the stereochemistry of the product.
Table 1: this compound Catalyzed Reaction of Silacyclopropanes
| Reactants | Catalyst | Product Type | Key Features |
| Silacyclopropanes, Carbonyl Compounds | This compound | Homoallylic Ethers | Stereospecific, Regioselective |
Carbonyl Alkylative Amination
This compound plays a crucial role in a multicomponent synthesis of α-branched amines through a carbonyl alkylative amination (CAA) reaction. This process involves the combination of an aldehyde, an amine, and an alkyl halide in the presence of zinc. While metallic zinc is the primary mediator, the formation of organozinc species, including alkyl zinc bromides, is a key mechanistic step.
The reaction is proposed to proceed through the formation of an iminium ion from the aldehyde and amine. Concurrently, the alkyl bromide reacts with activated zinc to form an organozinc reagent. This organometallic species then acts as a nucleophile, adding to the iminium ion to generate the α-branched amine product. This method provides an efficient route to complex amines from simple precursors.
Synthesis of Polysubstituted Pyridones
This compound is an effective catalyst for the synthesis of polysubstituted 4-pyridones and 2-pyridones. rsc.orgscribd.com This transformation is achieved through a self-condensation cyclization reaction of β-keto amides, often mediated by a dehydrating agent like phosphorus pentoxide (P₂O₅). rsc.orgscribd.com
In this reaction, this compound acts as a Lewis acid, coordinating to the carbonyl group of the β-keto amide, which facilitates the subsequent cyclization. rsc.orgsigmaaldrich.com The choice of substrate can direct the reaction to form either 4-pyridones (from N-aryl β-keto amides) or 2-pyridones (when N-aliphatic-substituted β-keto amides are used with N-aryl β-keto amides). rsc.orgscribd.com The reaction proceeds in good to excellent yields and tolerates a variety of functional groups. rsc.orgscribd.com
Table 2: Optimization of Reaction Conditions for Polysubstituted 4-Pyridone Synthesis
| Entry | Catalyst (equiv.) | Dehydrating Agent (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | P₂O₅ (1.5) | Dioxane | 100 | No reaction |
| 2 | ZnBr₂ (0.2) | None | Dioxane | 100 | Trace |
| 3 | ZnBr₂ (0.2) | P₂O₅ (1.5) | Dioxane | 100 | 94 |
| 4 | ZnCl₂ (0.2) | P₂O₅ (1.5) | Dioxane | 100 | Excellent |
Data adapted from a study on the synthesis of 1,4-dihydro-2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide. rsc.org
Coupling of Propargylamines with α-Isocyanoacetamides
This compound promotes the coupling reaction between propargylamines and α-isocyanoacetamides, leading to the formation of 2,4,5-trisubstituted oxazoles. fishersci.nl In this transformation, the propargylamine (B41283) effectively acts as a synthetic equivalent of a vinyl cation. fishersci.nl
The reaction mechanism is a domino sequence that includes a 1,5-hydride shift, intermolecular trapping of the resulting iminium salt by the isocyanide, cyclization to form the oxazole (B20620) ring, and a final 1,6-elimination step. fishersci.nl This this compound-mediated process provides an efficient pathway to highly substituted oxazole derivatives.
Hydrous Zinc Halide-Catalyzed Aminosulfonation of Hydrocarbons
Hydrous this compound (ZnBr₂–H₂O) serves as an effective catalyst for the aminosulfonation of various hydrocarbons. wikipedia.orgwikipedia.orgouhsc.edu This reaction allows for the direct conversion of benzylic and allylic C-H bonds into the corresponding sulfonamides. wikipedia.org The reaction typically employs an aminating agent such as N-tosyliminophenyliodinane (PhI=NTs) or Chloramine-T. wikipedia.org
Notably, the catalytic system is also capable of functionalizing saturated hydrocarbons. For instance, adamantane (B196018) undergoes aminosulfonation selectively at the tertiary C-H bond. wikipedia.org This method represents a valuable tool for C-N bond formation through direct C-H functionalization.
Table 3: Substrate Scope in Hydrous this compound-Catalyzed Aminosulfonation
| Substrate Type | C-H Bond Type | Product |
| Benzylic Hydrocarbons | Benzylic C-H | Benzylic Sulfonamides |
| Allylic Hydrocarbons | Allylic C-H | Allylic Sulfonamides |
| Adamantane | Tertiary C-H | Tertiary Adamantyl Sulfonamide |
Synthesis of Multisubstituted Halogenated Olefins via Cross-Coupling
The palladium-catalyzed Negishi cross-coupling reaction serves as a powerful tool for the formation of carbon-carbon bonds. A key application of this methodology involves the synthesis of multisubstituted halogenated olefins through the reaction of dihaloalkenes with alkylzinc bromides. acs.orgnih.gov This approach provides a stereoselective route to access internal fluoroalkenes and other halogenated alkene structures. nih.gov
The process typically involves the reaction of 1-fluoro-1-haloalkenes with primary alkylzinc bromides in the presence of a palladium catalyst. acs.orgnih.gov The alkylthis compound reagents are instrumental in the transmetalation step of the catalytic cycle. nih.gov Research has shown that this alkylation is trans-selective, leading predominantly to the formation of Z-fluoroalkenes. acs.orgnih.gov
The choice of palladium catalyst influences both the yield and the stereochemical outcome of the reaction. While catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and [1,4-Bis(diphenylphosphino)butane]dichloropalladium(II) (PdCl₂(dppb)) have been reported to provide higher yields, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been found to afford better stereoselectivity. acs.orgnih.gov The reaction is not limited to primary alkylzinc reagents; tertiary alkylzincs have also been successfully employed, resulting in high yields of the desired fluoroalkenes. acs.orgnih.gov
Furthermore, the selective monoalkylation of 1,1-dihaloalkenes, such as β,β-dichlorostyrene, with organozinc reagents has been demonstrated, leading to the formation of monocoupled, multisubstituted chloroalkenes. acs.orgnih.gov The versatility of the alkylthis compound reagent is highlighted by the successful coupling with substrates containing additional functionalities, such as esters, double bonds, and acetals. acs.org
Detailed findings from a study on the cross-coupling of 1-fluoro-1-haloalkenes with various alkylzinc bromides are presented below.
Table 1: Palladium-Catalyzed Cross-Coupling of 1-Fluoro-1-haloalkenes with Alkylzinc Bromides
| Entry | Dihaloalkene | Alkylthis compound | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-fluoro-1-iodoalkene | BrZn(CH₂)₃CO₂Et | Pd(PPh₃)₄ | Z-fluoroalkenoate | 70 |
| 2 | 1-fluorovinyl bromide | BrZn(CH₂)₃CO₂Et | Pd(PPh₃)₄ | Z-fluoroalkenoate | 70 |
| 3 | 1-fluorovinyl chloride | BrZn(CH₂)₃CO₂Et | Pd(PPh₃)₄ | Z-fluoroalkenoate | 80 |
| 4 | 1-fluoro-1-iodoalkene | BrZn(CH₂)₃CH=CH₂ | Pd(PPh₃)₄ | Z-fluoroalkene | - |
Yields are based on the conversion of the starting dihaloalkene. Data sourced from research findings. acs.orgnih.gov
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 24399 |
| Tris(dibenzylideneacetone)dipalladium(0) | 636668 |
| [1,4-Bis(diphenylphosphino)butane]dichloropalladium(II) | 94220 |
| Tetrakis(triphenylphosphine)palladium(0) | 62551 |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Accomplishments in Zinc Bromide Chemistry
The current research landscape in this compound (ZnBr₂) chemistry is predominantly focused on its application in energy storage, specifically within zinc-bromine flow batteries (ZBFBs). These batteries are considered promising for large-scale stationary energy storage due to their high energy density, low cost, and inherent safety features. nih.goviieta.org Key accomplishments in this area include significant improvements in battery performance and longevity. For instance, researchers have developed novel electrode materials, such as nitrogen-doped mesoporous carbon-coated graphite (B72142) felt (NMC/GF), which have dramatically enhanced the performance and durability of flowless zinc-bromine batteries (FLZBBs), achieving a record of 10,000 charge cycles with 96% Coulombic efficiency. manufacturingtodayindia.com
Another significant area of research is the use of this compound as a Lewis acid catalyst in organic synthesis. atamanchemicals.combenthamdirect.comresearchgate.nettandfonline.com Its effectiveness in promoting various organic reactions, including the synthesis of heterocyclic molecules, has been widely reported. researchgate.nettandfonline.com Furthermore, this compound's unique properties, such as its high density and ability to form dense aqueous solutions, have led to its established use in the oil and gas industry as a completion and workover fluid to control wellbore pressure. atamanchemicals.comimarcgroup.com
Recent advancements also include the development of new organic-inorganic hybrid compounds incorporating this compound, which exhibit interesting optical and electrical properties, suggesting potential applications in optoelectronics and material science. rsc.org The synthesis of microporous polymers using this compound as a mediator for ionothermal synthesis represents another innovative research direction. rsc.org
Identification of Emerging Challenges and Unresolved Questions
Despite the progress, several challenges and unresolved questions remain in this compound chemistry, particularly concerning its application in ZBFBs. A primary issue is the formation of zinc dendrites on the negative electrode during charging. nih.goviieta.org These dendrites can penetrate the separator, leading to short circuits and reduced battery life. nih.gov While various strategies have been explored to mitigate dendrite growth, a complete and cost-effective solution is still elusive. chemisting.com
The relatively slow kinetics of the bromine redox reaction at the positive electrode also limits the power density of ZBFBs. researchgate.net Finding suitable and affordable catalysts to enhance this reaction rate is an active area of investigation. amazon.com Furthermore, while FLZBBs offer a simpler design, they face challenges related to the lack of fresh electrolyte to replenish reactive species, which can compound the issues of dendrite growth and bromine crossover. researchgate.net
In the realm of catalysis, while the utility of this compound is established, a deeper mechanistic understanding of its role in various organic reactions is still needed to optimize its catalytic activity and expand its applications. benthamdirect.comstackexchange.com
Exploration of Interdisciplinary Research Opportunities
The challenges and opportunities in this compound research naturally lead to interdisciplinary collaborations. The development of advanced ZBFBs requires expertise from materials science, electrochemistry, chemical engineering, and computational chemistry. researchgate.netucsb.edu For example, designing novel electrode architectures and separator materials with tailored properties necessitates a deep understanding of material synthesis, characterization, and performance evaluation. nih.gov Computational modeling can play a crucial role in understanding ion transport, dendrite formation, and reaction kinetics at the electrode-electrolyte interface, guiding the design of better battery components. cip.com.cn
The intersection of this compound chemistry with organic and polymer chemistry offers opportunities for creating new functional materials. rsc.orgrsc.org The synthesis of novel organic-inorganic hybrids containing this compound could lead to materials with unique photophysical or electronic properties for applications in sensors, solar cells, or light-emitting diodes. rsc.org Collaboration with polymer scientists is essential for developing advanced membranes and bromine complexing agents for improved battery performance. mdpi.com
Furthermore, the application of this compound in areas like radiation shielding opens up avenues for collaboration with nuclear engineers and physicists. atamanchemicals.com Its use as a dense fluid in the oil and gas industry could benefit from joint research with petroleum engineers to develop more effective and environmentally benign drilling fluids. imarcgroup.com
Prospective Technological Advancements Driven by this compound Research
Continued research into this compound holds the potential for significant technological advancements across various sectors. The most prominent is the development of next-generation, cost-effective, and reliable energy storage systems. custommarketinsights.com Improved ZBFBs could play a critical role in grid-scale energy storage, facilitating the integration of intermittent renewable energy sources like solar and wind power. nih.goviieta.org This would contribute to a more stable and sustainable energy grid.
Advances in flowless zinc-bromine battery technology could lead to safer and more energy-dense alternatives to lithium-ion batteries for a wider range of applications, potentially including electric vehicles. manufacturingtodayindia.comresearchgate.net The development of highly efficient and durable FLZBBs could revolutionize the portable and stationary power markets. manufacturingtodayindia.com
In the field of chemical synthesis, a deeper understanding of this compound's catalytic properties could lead to the development of more efficient and selective synthetic routes for pharmaceuticals and other fine chemicals. researchgate.nettandfonline.com This could result in more sustainable and cost-effective manufacturing processes.
The exploration of new this compound-based materials could also lead to novel technologies. For instance, organic-inorganic hybrid materials could be utilized in advanced electronic and optoelectronic devices. rsc.org The unique properties of this compound solutions may also find new applications in areas such as heat storage and specialized industrial processes. researchgate.net
Q & A
Q. What are the optimal laboratory conditions for synthesizing high-purity zinc bromide, and how can purity be validated?
this compound is synthesized via the exothermic reaction of elemental zinc with bromine (Zn + Br₂ → ZnBr₂) or by reacting zinc oxide/carbonate with hydrobromic acid. To ensure purity:
Q. How does the hygroscopic nature of this compound influence experimental design in aqueous systems?
this compound’s hygroscopy necessitates:
Q. What safety protocols are critical when handling this compound in aqueous solutions?
this compound poses acute toxicity (H302, H314) and environmental hazards (H401). Key protocols:
- Use PPE: nitrile gloves, lab coats, and eye protection with face shields .
- Work in fume hoods to avoid inhalation; neutralize spills with inert adsorbents (e.g., silica gel) .
- Dispose of waste via EPA-approved sorbents (e.g., polymer-based materials for aqueous solidification) .
Advanced Research Questions
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound coordination complexes?
- X-ray diffraction (XRD): Determines crystal structure and ligand coordination (e.g., tetrahedral Zn²⁺ in ZnBr₂) .
- Raman spectroscopy: Identifies Br⁻ vibrational modes to assess solvation effects in polar solvents .
- DFT modeling: Predicts electronic structure and reactivity using software like Gaussian or ORCA .
Q. What methodologies address contradictions in this compound’s electrochemical performance for battery applications?
Discrepancies in energy density or cycle life may arise from impurities or electrolyte decomposition. Strategies:
- Controlled purity assays: Compare commercial vs. lab-synthesized ZnBr₂ using ICP-MS .
- Electrochemical impedance spectroscopy (EIS): Diagnose interfacial resistance in Zn-Br batteries .
- In-situ TEM: Observe dendrite formation during charge-discharge cycles .
Q. How can thermodynamic models predict this compound’s behavior in mixed-salt solutions (e.g., LiBr-ZnBr₂-H₂O)?
- COSMO-RS simulations: Predict vapor-liquid equilibria and activity coefficients using quantum-chemical data .
- Experimental validation: Measure vapor pressure via manometric techniques at 50–100°C and correlate with Pitzer’s model .
- Phase diagrams: Map solubility limits to optimize concentration for industrial heat storage .
Q. What advanced sorbents are effective for this compound waste solidification, and how are they evaluated?
- Polymer-based sorbents: Test acrylamide gels for radioactive waste encapsulation; assess via leaching tests (ASTM C1308) .
- Mechanical stability: Use uniaxial compression to measure sorbent integrity under load (≥500 psi) .
- Environmental impact: Conduct OECD 301D biodegradability assays on spent sorbents .
Methodological Best Practices
Q. How should researchers document this compound experiments to ensure reproducibility?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail synthesis steps, including solvent purity and reaction times .
- Report characterization data (e.g., NMR, XRD spectra) in supplementary files .
- Use FAIR data principles: Archive raw datasets in repositories like Zenodo with DOI links .
Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are hypothesis-driven?
- FINER criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
